molecular formula C8H9F2NO B1180056 2-(Difluoromethoxy)benzylamine CAS No. 127842-63-1

2-(Difluoromethoxy)benzylamine

Cat. No.: B1180056
CAS No.: 127842-63-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)benzylamine is a useful research compound. Its molecular formula is C8H9F2NO. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXUJUQXAOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947255
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243863-36-7
Record name 1-[2-(Difluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Difluoromethoxy)benzylamine CAS 243863-36-7 data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)

Executive Summary

2-(Difluoromethoxy)benzylamine is a fluorinated aromatic amine that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural feature, the difluoromethoxy (-OCF₂H) group, imparts a valuable combination of physicochemical properties that can be strategically employed to optimize lead compounds. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)benzylamine, detailing its chemical properties, the strategic importance of the difluoromethoxy moiety in drug design, a representative synthetic workflow, and critical safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Physicochemical and Chemical Properties

2-(Difluoromethoxy)benzylamine is typically a clear, colorless to light yellow liquid.[1] It is recognized for its air sensitivity, necessitating careful handling and storage under inert conditions.[2][3]

PropertyValueSource(s)
CAS Number 243863-36-7[1][4][5]
Molecular Formula C₈H₉F₂NO[1][4][5][6]
Molecular Weight 173.16 g/mol [4][5][7]
IUPAC Name [2-(difluoromethoxy)phenyl]methanamine[1][7]
Synonyms (2-(Difluoromethoxy)phenyl)methanamine, RARECHEM AL BW 1745[3][7]
Boiling Point 214.1 ± 35.0 °C (Predicted)[2][3]
Density 1.196 ± 0.06 g/cm³ (Predicted)[2][3]
Refractive Index 1.491[2][4]
pKa 8.60 ± 0.10 (Predicted)[2][3]
Appearance Clear, colorless liquid[1][2]

The Difluoromethoxy Group: A Strategic Asset in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and advantageous set of properties compared to more common substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[8]

Key Advantages:

  • Modulated Lipophilicity: The -OCF₂H group increases lipophilicity relative to a hydroxyl or methoxy group, but less so than a trifluoromethoxy group.[8] This moderate lipophilicity enhancement can improve membrane permeability and oral absorption without introducing excessive metabolic liabilities.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically susceptible groups (like a methoxy group, which is prone to O-demethylation) with a difluoromethoxy group can block key metabolic "hotspots," leading to an increased plasma half-life and improved bioavailability.[8]

  • Unique Hydrogen Bonding: A distinguishing feature of the -OCF₂H group is the acidic nature of its hydrogen atom, which allows it to function as a hydrogen bond donor.[8][9] This is a rare capability for a lipophilic moiety, enabling it to act as a bioisostere for hydroxyl (-OH), amine (-NH), or thiol (-SH) groups, potentially preserving or enhancing target binding affinity.[9]

  • Weak Electron-Withdrawing Nature: The group is weakly electron-withdrawing, which can subtly modulate the electronics of the aromatic ring to influence pKa and binding interactions.[8]

cluster_props Impact of -OCF2H Group Parent Parent Molecule (e.g., Ar-OH or Ar-OCH3) OCF2H Modified Molecule (Ar-OCF2H) Parent->OCF2H Bioisosteric Replacement Prop1 Increased Metabolic Stability OCF2H->Prop1 Prop2 Modulated Lipophilicity OCF2H->Prop2 Prop3 Acts as H-Bond Donor OCF2H->Prop3

Fig 1. Strategic impact of the difluoromethoxy group.

Synthesis and Characterization

As a commercially available building block, 2-(Difluoromethoxy)benzylamine is readily accessible from various suppliers. However, for custom synthesis or derivatization, a common and effective method involves the reduction of the corresponding nitrile or oxime, or the reductive amination of 2-(difluoromethoxy)benzaldehyde.

Representative Protocol: Reductive Amination

This protocol describes a generalized, two-step synthesis starting from the commercially available 2-hydroxybenzaldehyde.

Step 1: Difluoromethylation of 2-hydroxybenzaldehyde The phenolic hydroxyl group is reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate, under basic conditions to yield 2-(difluoromethoxy)benzaldehyde. This reaction must be conducted with appropriate safety measures due to the nature of the reagents.

Step 2: Reductive Amination of 2-(difluoromethoxy)benzaldehyde The resulting aldehyde is converted to the primary amine via reductive amination.

  • Imine Formation: Dissolve 2-(difluoromethoxy)benzaldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol. Add ammonium hydroxide (excess) or another ammonia source. Stir the mixture at room temperature to form the intermediate imine.

  • Reduction: To the imine solution, add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.5 equiv) portion-wise, controlling the temperature with an ice bath. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the aromatic ring or the difluoromethoxy group.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to yield 2-(Difluoromethoxy)benzylamine.

Start 2-(Difluoromethoxy)benzaldehyde Imine Intermediate Imine Formation Start->Imine Reagents Ammonia Source (e.g., NH4OH) Solvent (e.g., Methanol) Reagents->Imine Product 2-(Difluoromethoxy)benzylamine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Product Purify Workup & Purification Product->Purify

Fig 2. Generalized workflow for reductive amination.
Analytical Characterization

The identity and purity of 2-(Difluoromethoxy)benzylamine should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR - A triplet for the proton of the -OCF₂H group (~6.5-7.5 ppm, ²JHF ≈ 73-75 Hz).- Aromatic protons (~7.0-7.5 ppm).- A singlet or AB quartet for the benzylic -CH ₂- protons (~3.8-4.0 ppm).[10]- A broad singlet for the amine -NH ₂ protons (~1.5-2.0 ppm, variable).
¹³C NMR - A triplet for the carbon of the -OC F₂H group (~115-120 ppm, ¹JCF ≈ 240-250 Hz).- Aromatic carbons (~120-150 ppm).- Benzylic carbon (~40-45 ppm).[11]
IR Spectroscopy - N-H stretching of the primary amine (~3300-3400 cm⁻¹).- C-F stretching (~1000-1200 cm⁻¹).- Aromatic C-H and C=C stretching.
Mass Spec (MS) - Expected molecular ion peak [M+H]⁺ at m/z ≈ 174.07.

Applications in Research and Drug Development

2-(Difluoromethoxy)benzylamine serves primarily as a pharmaceutical intermediate.[2] The benzylamine scaffold is a common feature in pharmacologically active compounds, and the introduction of the difluoromethoxy group provides a powerful method for property modulation.

  • Scaffold for Bioactive Molecules: It is a key starting material for synthesizing more complex molecules targeting a range of biological systems. Substituted benzylamines are foundational to ligands for neurological targets, such as GABA receptors, and modulators of other proteins like protease-activated receptors (PARs).[12]

  • Enzyme Inhibitors: The unique electronic and hydrogen-bonding properties of the difluoromethoxy group make this building block attractive for designing enzyme inhibitors, where precise interactions within a binding pocket are critical. For example, related difluoromethyl-containing heterocycles have shown potent activity as PI3Kα inhibitors for anticancer applications.[13]

Safety, Handling, and Storage

Hazard Identification: 2-(Difluoromethoxy)benzylamine is classified as a corrosive substance.[7][14]

  • GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[7][14] May also cause skin, eye, and respiratory irritation.[7]

  • Hazard Codes: C (Corrosive), Xi (Irritant), Xn (Harmful).[2][3]

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[14][15]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®), safety goggles, and a face shield.[14][16]

  • Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[14][15]

  • Wash hands and any exposed skin thoroughly after handling.[14]

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[14][15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][15]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[14][15]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[14][15]

Storage:

  • Store in a corrosives area.[14][15]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • The compound is noted to be air sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][3]

References

  • Worldwide Life Sciences. (2026, February 27). 2-(Difluoromethoxy)benzylamine - 1g.
  • ChemicalBook. 2-(DIFLUOROMETHOXY)BENZYLAMINE CAS#: 243863-36-7.
  • Thermo Fisher Scientific. 2-(Difluoromethoxy)benzylamine, 97%, Thermo Scientific Chemicals 1 g.
  • Santa Cruz Biotechnology. 2-(Difluoromethoxy)benzylamine | CAS 243863-36-7.
  • Local Pharma Guide. CAS NO. 243863-36-7 | 2-(DIFLUOROMETHOXY)BENZYLAMINE.
  • INDOFINE Chemical Company. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7.
  • PubChem. 2-(Difluoromethoxy)benzylamine | C8H9F2NO | CID 1514062.
  • ChemicalBook. 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7.
  • Oakwood Chemical. 2-(Difluoromethoxy)benzylamine.
  • Thermo Fisher Scientific. (2025, October 24).
  • MilliporeSigma. (2025, November 06).
  • MPG.PuRe.
  • Fisher Scientific. (2009, September 26).
  • Benchchem. The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide.
  • Benchchem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • ChemicalBook. 2-Fluorobenzylamine(89-99-6) 1H NMR spectrum.
  • ChemicalBook. Benzylamine(100-46-9) 1 H NMR.
  • PMC.
  • MDPI. (2022, January 8).

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)benzylamine, a key building block that combines the versatile benzylamine scaffold with the advantageous difluoromethoxy group. Tailored for researchers, scientists, and drug development professionals, this document delves into its core molecular structure, physicochemical properties, strategic importance in drug design, and the analytical workflows required for its characterization.

Section 1: Core Molecular Identity

2-(Difluoromethoxy)benzylamine is an organic compound featuring a benzylamine core substituted at the ortho (2-position) with a difluoromethoxy group. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Key Identifiers:

  • Chemical Name: 2-(Difluoromethoxy)benzylamine[1][2]

  • CAS Number: 243863-36-7[1][2][3]

  • Molecular Formula: C₈H₉F₂NO[1][2][3]

  • Synonyms: [2-(Difluoromethoxy)phenyl]methylamine, 1-[2-(Difluoromethoxy)phenyl]methanamine[2][3][4][5]

Caption: 2D Molecular Structure of 2-(Difluoromethoxy)benzylamine.

Identifier TypeValue
Molecular Weight 173.16 g/mol [1][3][6]
Monoisotopic Mass 173.06522023 Da[6]
SMILES NCC1=CC=CC=C1OC(F)F[3][4][7]
InChI Key GGXXUJUQXAOYPK-UHFFFAOYSA-N[4]

Section 2: Physicochemical Properties

The physical and chemical properties of 2-(Difluoromethoxy)benzylamine are crucial for its handling, storage, and application in synthetic chemistry. These properties are largely dictated by the interplay between the aromatic ring, the basic amine group, and the polar, electron-withdrawing difluoromethoxy group.

PropertyValueSource(s)
Appearance Clear, colorless to yellow liquid[4]
Boiling Point 214.1 ± 35.0 °C (Predicted)[2][8]
Density 1.196 ± 0.06 g/cm³ (Predicted)[2][8]
pKa 8.60 ± 0.10 (Predicted)[2][8]
Refractive Index ~1.491 (@ 20°C)[2][8][9]
Storage Conditions 2-8°C, protect from light, air sensitive[2][8][9]

Section 3: The Difluoromethoxy Moiety: A Keystone in Modern Drug Design

The true value of 2-(Difluoromethoxy)benzylamine as a building block is understood by analyzing the strategic impact of the -OCF₂H group in medicinal chemistry. Its incorporation is not trivial but a deliberate choice to fine-tune molecular properties for therapeutic advantage.

Causality Behind Its Utility:

  • Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes. The difluoromethoxy group is exceptionally robust; the strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, thus protecting the ortho position from oxidative metabolism and enhancing the drug's half-life.[10]

  • Bioisosterism and Hydrogen Bonding: The -OCF₂H group is a fascinating bioisostere. The highly polarized C-H bond allows it to act as a competent hydrogen bond donor, a rare characteristic for a fluorinated alkyl group.[11] This enables it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH) groups, potentially preserving or enhancing binding affinity to biological targets while improving other properties.[12][13]

  • Modulation of Lipophilicity and Permeability: Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group moderately increases lipophilicity, which can be leveraged to improve a compound's ability to cross cellular membranes. This modulation is often more subtle and tunable compared to the more lipophilic trifluoromethyl (-CF₃) group.[12]

  • Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the preferred conformation of a molecule. This can lock the molecule into a bioactive conformation, leading to improved potency and selectivity for its target.

The successful application of this moiety in approved drugs like Pantoprazole (a proton pump inhibitor) and Roflumilast (a PDE4 inhibitor) underscores its proven value in creating more effective and durable therapeutics.[10]

Section 4: Synthesis and Characterization Workflow

The synthesis and validation of 2-(Difluoromethoxy)benzylamine require a systematic and well-documented approach to ensure identity and purity.

Proposed Synthesis Protocol

A common synthetic route involves the difluoromethylation of a phenolic precursor followed by the reduction of a nitrile group to the primary amine. This approach is efficient and builds upon established chemical transformations.[14]

Step 1: Difluoromethylation of 2-Hydroxybenzonitrile

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable organic solvent (e.g., DMF or acetonitrile), add an inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), introduce a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or a difluorocarbene precursor).

  • Heat the reaction mixture (typically 80-150°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[14]

  • Upon completion, cool the mixture, quench with water, and extract the product, 2-(difluoromethoxy)benzonitrile, with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography.

Step 2: Reduction of 2-(Difluoromethoxy)benzonitrile

  • Dissolve the purified 2-(difluoromethoxy)benzonitrile (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).

  • Under an inert atmosphere, slowly add a reducing agent such as borane dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH).[14]

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the reduction is complete, carefully quench the reaction with a methanol/water mixture, followed by an acidic or basic workup to isolate the amine.

  • Extract the final product, 2-(Difluoromethoxy)benzylamine, and purify by distillation or column chromatography to yield the final, high-purity compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique analytical workflow is essential.

G cluster_0 Synthesis & Purification cluster_1 Structural & Identity Confirmation cluster_2 Purity & Final Validation synthesis Proposed Synthesis purification Column Chromatography / Distillation synthesis->purification ms Mass Spectrometry (MS) Confirms MW = 173.16 purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity purification->nmr ir IR Spectroscopy Confirms Functional Groups purification->ir purity_check Purity Analysis (HPLC or GC, >97%) ms->purity_check nmr->purity_check ir->purity_check final_product Validated Compound purity_check->final_product

Caption: Standard analytical workflow for compound validation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental formula of C₈H₉F₂NO. The expected molecular ion peak [M+H]⁺ would be at m/z 174.07.

  • NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Will show characteristic peaks for the aminomethyl (-CH₂NH₂) protons, the aromatic protons, and a distinctive triplet for the difluoromethoxy proton (-OCF₂H) due to coupling with the two fluorine atoms.

    • ¹³C NMR: Confirms the presence of eight unique carbon atoms.

    • ¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, confirming the presence and electronic environment of the -OCF₂H group.

  • Purity Analysis: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the final compound, which should typically be ≥97% for use in research and development.[4]

Conclusion

2-(Difluoromethoxy)benzylamine is more than a simple chemical intermediate; it is a strategically designed building block for the next generation of therapeutics. Its molecular structure, with a precise molecular weight of 173.16 g/mol , confers advantageous properties rooted in the unique characteristics of the difluoromethoxy group. By enhancing metabolic stability and offering versatile bioisosteric replacement options, it provides medicinal chemists with a powerful tool to address common challenges in drug discovery. A thorough understanding of its properties, synthesis, and analytical validation is paramount for its effective application in the development of novel and improved pharmaceutical agents.

References

  • INDOFINE Chemical Company, Inc. (n.d.). 2-(DIFLUOROMETHOXY)BENZYLAMINE. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514062, 2-(Difluoromethoxy)benzylamine. Retrieved from [Link][6]

  • Worldwide Life Sciences. (n.d.). 2-(Difluoromethoxy)benzylamine - 1g. Retrieved from [Link][9]

  • Local Pharma Guide. (n.d.). CAS NO. 243863-36-7 | 2-(DIFLUOROMETHOXY)BENZYLAMINE. Retrieved from [Link][5]

  • PubChemLite. (n.d.). 2-(difluoromethoxy)benzylamine (C8H9F2NO). Retrieved from [Link][7]

  • Google Patents. (n.d.). CN110885291B - Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine. Retrieved from [14]

  • Al-aboudi, A., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Retrieved from [Link][12]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link][11]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. Retrieved from [Link][13]

Sources

Whitepaper: Strategic Sourcing and Synthetic Integration of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the optimal chemical building blocks is not merely a supply chain decision—it is a strategic scientific imperative. 2-(Difluoromethoxy)benzylamine (CAS: 243863-36-7) has emerged as a privileged scaffold in medicinal chemistry. By combining the versatile reactivity of a primary benzylic amine with the specialized physicochemical properties of an ortho-substituted difluoromethoxy group (-OCF₂H), this building block allows researchers to directly install a unique stereoelectronic profile into their lead compounds .

The core rationale for replacing a standard methoxy group (-OCH₃) with a difluoromethoxy group relies on two mechanistic advantages:

  • Metabolic Shielding: The strong inductive electron-withdrawing (-I) effect of the fluorine atoms significantly strengthens the adjacent C-O and C-H bonds. This drastically reduces the molecule's susceptibility to Cytochrome P450-mediated O-dealkylation—a common metabolic liability in early drug candidates .

  • The "Lipophilic Hydrogen Bond Donor" Concept: The highly electronegative fluorine atoms polarize the C-H bond of the -OCF₂H group, enabling it to act as a weak but effective hydrogen bond donor. This allows the moiety to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while simultaneously increasing the overall lipophilicity (logP) of the molecule, thereby enhancing passive transcellular membrane permeability .

Commercial Sourcing Landscape

The commercial availability of fluorinated building blocks has historically been a bottleneck due to the hazards associated with handling fluorinating reagents (e.g., DAST or gaseous difluorocarbene precursors) at scale. Today, several reputable vendors supply 2-(Difluoromethoxy)benzylamine.

The table below consolidates quantitative data regarding primary commercial suppliers to facilitate vendor qualification and procurement logistics:

Commercial SupplierCatalog / Product IDStated PurityAnalytical StandardScale / Application
Thermo Scientific Chemicals L19165.03≥ 96.0%GC / Refractive Index1g - 5g (Lead Optimization)
Santa Cruz Biotechnology CAS 243863-36-7> 95.0%NMR / MSMilligram (In-Vitro Screening)
Watson International Ltd. 243863-36-7> 98.0%HPLC / NMRBulk Scale-up / Custom
J&K Scientific CB848377999.0%GC-MSMilligram to Gram

Note: For all downstream synthetic applications, prioritize suppliers providing lot-specific Certificates of Analysis (CoA) containing both ¹H and ¹⁹F NMR spectra to verify the integrity of the fluorinated moiety .

Quality Control & Analytical Validation Protocol

A recurring failure mode in medicinal chemistry is the blind trust of vendor-supplied starting materials, particularly with fluorinated ethers where des-fluoro impurities (e.g., monofluoromethoxy or unreacted phenol analogs) are common byproducts of synthesis. To establish a self-validating system, I mandate the following inbound Quality Control (QC) protocol upon receipt of 2-(Difluoromethoxy)benzylamine.

Step 1: Visual Inspection & Hygroscopicity Control

  • Action: Inspect the compound (a clear, colorless to pale-yellow liquid) inside a nitrogen-purged glovebox.

  • Causality: Primary benzylic amines are nucleophilic and susceptible to capturing atmospheric CO₂ to form carbamate salts. Storing the reagent under an inert atmosphere at 2–8°C prevents degradation and maintains the reactive fidelity of the amine.

Step 2: ¹⁹F and ¹H NMR Structural Validation

  • Action: Dissolve 10 mg of the sample in CDCl₃. Acquire both ¹H and ¹⁹F NMR spectra.

  • Causality: LC-MS alone is insufficient because it struggles to resolve specific fluorination positional isomers. In the ¹H NMR spectrum, the distinctive difluoromethoxy proton must appear as a massive triplet (due to coupling with the two ¹⁹F nuclei,

    
     Hz) typically situated around 6.50 ppm. The ¹⁹F NMR must show a corresponding doublet (
    
    
    
    Hz) between -80 and -85 ppm. Confirming this exact scalar coupling pattern is a self-validating structural check that guarantees the -OCF₂H architecture is intact.

Step 3: UPLC-MS Purity Profiling

  • Action: Run a standard 5-minute reverse-phase gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) coupled with ESI+ mass spectrometry.

  • Causality: The expected mass [M+H]⁺ is 174.07. You must scan specifically for m/z 156.08 (loss of one fluorine) and m/z 138.09 (complete loss of fluorine). Identifying these exact mass shifts flags incomplete fluorination from the vendor's upstream synthesis.

Synthetic Integration: Amide Coupling Workflow

The most ubiquitous application of 2-(Difluoromethoxy)benzylamine is its use as a nucleophile in amide coupling reactions to construct targeted libraries.

Standard Protocol: HATU-Mediated Amide Coupling

  • Preparation: In an oven-dried, 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Causality: HATU is chosen over EDCI/HOBt because it forms a highly active HOAt-ester intermediate. The internal hydrogen-bonding network of the HOAt leaving group drastically accelerates the coupling rate, which is critical here since the ortho-difluoromethoxy group imposes moderate steric hindrance near the reactive benzylic amine. DIPEA is used as it is non-nucleophilic and prevents unwanted side reactions with the activated ester.

  • Coupling: Introduce 2-(Difluoromethoxy)benzylamine (1.1 equiv, 0.55 mmol) dropwise. Stir for 2–4 hours at room temperature until UPLC-MS indicates complete consumption of the activated ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract thrice with Ethyl Acetate, wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

The following logical diagram maps the integration of 2-(Difluoromethoxy)benzylamine from procurement through to the biological evaluation of the final synthesized derivative.

G Sourcing 1. Commercial Sourcing CAS: 243863-36-7 QC 2. Quality Control (19F-NMR & UPLC-MS) Sourcing->QC Inbound Batch Receipt Synthesis 3. Synthetic Integration (HATU-Mediated Coupling) QC->Synthesis >96% Purity & Coupling Pattern Confirmed Purification 4. Target Purification (Prep-HPLC & Chiral SFC) Synthesis->Purification Crude Reaction Mixture BioEval 5. In Vitro Evaluation (Metabolic Stability & Target KD) Purification->BioEval >95% Purity Isolated Lead

Workflow for integrating 2-(Difluoromethoxy)benzylamine into drug discovery pipelines.

References

  • National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC Article 7323985. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications. Retrieved from:[Link]

  • PubChem. 2-(Difluoromethoxy)benzylamine | CID 1514062. National Center for Biotechnology Information. Retrieved from:[Link]

Safety, handling, and MSDS for 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)benzylamine

Introduction: Understanding the Compound and its Context

2-(Difluoromethoxy)benzylamine (CAS No. 243863-36-7) is an organofluorine compound increasingly utilized as a key intermediate in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a benzylamine core modified with a difluoromethoxy group, makes it a valuable building block. The incorporation of fluorine atoms, specifically the difluoromethoxy (-OCF₂H) moiety, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The -CF₂H group can act as a lipophilic isostere of functional groups like carbinols or thiols, potentially improving a molecule's pharmacokinetic profile.[5]

However, the same chemical properties that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2-(Difluoromethoxy)benzylamine, grounded in established safety data and practical laboratory experience. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar reagents.

Section 1: Hazard Identification and Risk Assessment

The primary and most critical step in ensuring laboratory safety is a thorough understanding of the potential hazards. 2-(Difluoromethoxy)benzylamine is classified as a corrosive substance, posing significant risks upon contact or inhalation.[6][7] Its hazard profile is driven by the reactivity of the primary amine group, characteristic of many benzylamines, which can cause severe chemical burns.[8][9]

A summary of its GHS (Globally Harmonized System) classification provides a clear picture of the primary risks.[6]

Table 1: GHS Hazard Classification for 2-(Difluoromethoxy)benzylamine | Hazard Class | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation, Category 1C | H314: Causes severe skin burns and eye damage.[6][7] | Danger |


|
| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage.[2][6] | Danger |

|
| Skin Irritation, Category 2 | H315: Causes skin irritation.[6] | Warning |

|
| Eye Irritation, Category 2 | H319: Causes serious eye irritation.[6] | Warning |

|
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation.[6] | Warning |

|

Data sourced from PubChem GHS Classification.[6]

The causality behind its corrosivity stems from the basicity of the amine group, which can disrupt biological tissues through chemical reactions. Furthermore, like many benzylamine derivatives, it can be harmful if swallowed or absorbed through the skin.[10] The compound is also noted as being "Air Sensitive," which requires specific storage and handling considerations to prevent degradation and potential formation of hazardous byproducts.[1][2][11]

Hazard_Assessment Diagram 1: Hazard Assessment Workflow cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Evaluation & Control Review_SDS Review Safety Data Sheet (SDS) ID_Corrosive Primary Hazard: Corrosive (H314: Skin Burns/Eye Damage) Review_SDS->ID_Corrosive ID_Irritant Secondary Hazards: - Respiratory Irritation (H335) - Air Sensitive Review_SDS->ID_Irritant Check_PubChem Consult PubChem Database Check_PubChem->ID_Corrosive Supplier_Info Examine Supplier Technical Data Supplier_Info->ID_Corrosive Assess_Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) ID_Corrosive->Assess_Exposure ID_Irritant->Assess_Exposure Implement_Controls Implement Control Measures (See Sections 2 & 3) Assess_Exposure->Implement_Controls

Caption: Hazard Assessment Workflow for 2-(Difluoromethoxy)benzylamine.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate PPE.

2.1 Engineering Controls Due to its potential for causing respiratory irritation and its corrosive nature, all handling of 2-(Difluoromethoxy)benzylamine must be conducted within a certified chemical fume hood.[7][12] The fume hood provides critical protection by exhausting vapors away from the user. An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[12]

2.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.

Table 2: Recommended Personal Protective Equipment

Body Part Protection Type Rationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) Standard nitrile gloves provide splash protection for brief handling. For extended operations or in case of a spill, heavier-duty gloves like butyl rubber are recommended. Always inspect gloves for tears before use and practice proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste.[13]
Eyes/Face Safety goggles with side shields and a face shield Due to the severe risk of eye damage (H314/H318), standard safety glasses are insufficient.[6][7] Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger quantities.[14]
Body Flame-resistant laboratory coat A lab coat, fully fastened, protects against accidental splashes on the skin and clothing.

| Respiratory | NIOSH/MSHA-approved respirator (if necessary) | When used within a certified fume hood, respiratory protection is typically not required. However, in the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge (Type A, Brown) should be used by emergency responders.[15] |

PPE_Selection Diagram 2: PPE Selection Workflow Start Task: Handling 2-(Difluoromethoxy)benzylamine Fume_Hood Is the work performed in a certified fume hood? Start->Fume_Hood Splash_Risk Is there a significant splash risk? Fume_Hood->Splash_Risk Yes No_Work STOP: Do not proceed without a functioning fume hood. Fume_Hood->No_Work No Gloves Required: Chemical-Resistant Gloves (Nitrile minimum) Splash_Risk->Gloves No Goggles Required: Chemical Safety Goggles Lab_Coat Required: Lab Coat (fully fastened) Face_Shield Required: Face Shield (over goggles) Splash_Risk->Face_Shield Yes Gloves->Goggles Goggles->Lab_Coat Face_Shield->Gloves

Caption: Decision workflow for selecting appropriate PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

3.1 Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all required PPE is donned correctly.

  • Aliquotting: As a liquid, this compound should be transferred using appropriate tools such as a glass pipette or syringe. Avoid pouring directly from the main container to minimize the risk of splashes and drips.

  • Weighing: If a precise mass is required, transfer the liquid to a tared, sealed vial within the fume hood and weigh the sealed container. Do not weigh on an open balance.

  • Post-Handling: After use, securely seal the container. Wipe down the external surface of the container and any potentially contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by a soap and water solution.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.[10]

3.2 Storage Protocol Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Location: Store in a designated corrosives cabinet.[7][12] The storage area should be cool, dry, and well-ventilated.[2] Many suppliers recommend refrigeration (2-8°C).[1][2]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture, as the compound is air-sensitive.[7][11]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[15] Accidental mixing could lead to vigorous, exothermic reactions.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and correct response is critical to mitigating harm.

4.1 Spill Response

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8][16]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[13]

    • Isolate the area and prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment, including respiratory protection.[8]

Emergency_Spill_Response Diagram 3: Emergency Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small_Spill Small Spill (in fume hood) Assess->Small_Spill Small & Contained Large_Spill Large Spill (outside fume hood) Assess->Large_Spill Large or Uncontained Alert_Personnel Alert Nearby Personnel Small_Spill->Alert_Personnel Evacuate Evacuate & Isolate the Area Large_Spill->Evacuate Don_PPE Don Full PPE Alert_Personnel->Don_PPE Absorb Contain & Absorb with Inert Material Don_PPE->Absorb Collect Collect for Hazardous Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Call_EH_S Call EH&S / Emergency Response Evacuate->Call_EH_S

Caption: General protocol for responding to a chemical spill.

4.2 Exposure First Aid Immediate action is paramount. The general advice is to call for medical attention immediately for any exposure.[7][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[7][16] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes, preferably under a safety shower.[7][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[15]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][10] If the person is conscious, give them a few glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Section 5: Physicochemical & Reactivity Data

A summary of the compound's properties is useful for experimental planning.

Table 3: Physical and Chemical Properties

Property Value Source
Molecular Formula C₈H₉F₂NO [1][6]
Molecular Weight 173.16 g/mol [2][6]
Appearance Clear, colorless to yellow liquid [1][17]
Boiling Point ~214 °C (Predicted) [1][2]
Density ~1.196 g/cm³ (Predicted) [1][2]
Storage Temperature 2-8°C, protect from light [1][2]
UN Number 2735 [2][7]

| Hazard Class | 8 (Corrosive substances) |[1][2] |

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid exposure to air, moisture, heat, and sources of ignition.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides.[15]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[15]

Section 6: Disposal Considerations

2-(Difluoromethoxy)benzylamine and any materials contaminated with it (e.g., gloves, absorbent materials) must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain.[13] All waste must be collected in a clearly labeled, sealed, and appropriate container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

2-(Difluoromethoxy)benzylamine is a valuable reagent whose utility is matched by its significant hazard profile. Its corrosive nature demands the utmost respect and adherence to stringent safety protocols. By understanding its specific risks and implementing the engineering controls, PPE, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive safety culture, centered on risk assessment and emergency preparedness, is the cornerstone of successful and responsible science.

References

  • PubChem. 2-(Difluoromethoxy)benzylamine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation. [Link]

  • Worldwide Life Sciences. 2-(Difluoromethoxy)benzylamine - 1g. [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • Gujarat Fluorochemicals Limited. MATERIAL SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: (benzylamine)trifluoroboron. [Link]

  • Journal of the American Chemical Society. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]

  • PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. [Link]

  • AMESTO. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

  • QMRO Home. Innovative Developments in the field of Difluoromethylation Chemistry. [Link]

  • PubMed. Difluoromethylation Reactions of Organic Compounds. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(Difluoromethoxy)benzylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Difluoromethoxy Group in Drug Design

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, providing a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and advantageous substituent.[2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₂H moiety possesses a rare and valuable combination of properties: it acts as a lipophilic hydrogen bond donor.[2][3] This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while enhancing metabolic stability.[3][4]

2-(Difluoromethoxy)benzylamine is a key building block that provides a direct and efficient route to introduce this valuable pharmacophore into a wide range of molecular scaffolds. Its primary amine functionality serves as a versatile chemical handle for constructing amides, secondary and tertiary amines, and other more complex heterocyclic systems. This guide provides an in-depth overview of the applications of 2-(Difluoromethoxy)benzylamine, with detailed protocols for its use in common synthetic transformations central to drug discovery.

Physicochemical Profile of 2-(Difluoromethoxy)benzylamine

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and for predicting its influence on the characteristics of the final compound.

PropertyValueSource
CAS Number 243863-36-7[5][6]
Molecular Formula C₈H₉F₂NO[5][7]
Molecular Weight 173.16 g/mol [5][6]
Appearance Clear colorless to yellow liquid[7]
Boiling Point 214.1±35.0 °C (Predicted)[6]
Density 1.196±0.06 g/cm³ (Predicted)[6]
Refractive Index ~1.491 @ 20°C[6][8]
IUPAC Name [2-(difluoromethoxy)phenyl]methanamine[5]

Core Synthetic Applications and Protocols

2-(Difluoromethoxy)benzylamine is a versatile primary amine used extensively as a pharmaceutical intermediate.[6][9] Its utility lies in its reactivity in fundamental bond-forming reactions that are central to the assembly of complex drug-like molecules.

Application 1: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The resulting N-benzyl amide scaffold is present in numerous biologically active compounds. The reaction of 2-(Difluoromethoxy)benzylamine with carboxylic acids can be achieved using a variety of modern coupling reagents.

Rationale for Protocol Choices: The use of coupling reagents like HATU or EDC/HOBt is standard practice for efficient amide bond formation under mild conditions.[10] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[10] Anhydrous solvents like DMF or DCM are used to prevent hydrolysis of the activated intermediate.[11] A non-nucleophilic base, such as DIPEA, is added to neutralize the acid formed during the reaction without competing with the primary amine.[10]

Detailed Protocol: Synthesis of N-[2-(Difluoromethoxy)benzyl]benzamide

  • Reagent Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve benzoic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).

    • Stir the solution for 10-15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition:

    • To the activated carboxylic acid solution, add 2-(Difluoromethoxy)benzylamine (1.05 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Amide Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Carboxylic_Acid Carboxylic Acid (e.g., Benzoic Acid) Activation Activation Coupling_Agent Coupling Agent (e.g., HATU) Solvent_Base Anhydrous Solvent + DIPEA Amine_Addition Add 2-(Difluoromethoxy) benzylamine Activation->Amine_Addition Activated Ester Stir Stir at RT Amine_Addition->Stir Workup Aqueous Work-up Stir->Workup Monitor (TLC/LCMS) Chromatography Column Chromatography Workup->Chromatography Final_Product Pure N-Aryl Benzamide Chromatography->Final_Product Bioisosterism cluster_target Biological Target (e.g., Enzyme Active Site) cluster_ligands Ligand Moieties Target_Acceptor H-Bond Acceptor (e.g., C=O) Hydroxyl Hydroxyl -OH Hydroxyl->Target_Acceptor H-Bond Amine Amine -NH₂ Amine->Target_Acceptor H-Bond Difluoromethoxy -OCF₂H Difluoromethoxy->Target_Acceptor H-Bond (Bioisostere)

Sources

Application Note: The Strategic Integration of 2-(Difluoromethoxy)benzylamine in the Synthesis of Potent PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cancer Immunotherapy

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. By targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), monoclonal antibodies have achieved remarkable clinical success. However, the limitations of antibody-based therapies, such as high production costs and potential for immune-related adverse events, have spurred the development of small-molecule inhibitors of the PD-1/PD-L1 pathway. These small molecules offer the promise of oral bioavailability, improved tumor penetration, and a more controlled immunomodulatory effect.

This application note details the synthesis and application of a key building block, 2-(difluoromethoxy)benzylamine, in the creation of a new class of potent PD-1/PD-L1 inhibitors. We will explore the rationale behind the incorporation of the difluoromethoxy moiety, provide a detailed synthetic protocol for a representative inhibitor, and present the corresponding characterization and biological activity data.

The Rationale for the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent in modern medicinal chemistry for several key reasons:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: The -OCF₂H group moderately increases lipophilicity compared to a methoxy (-OCH₃) group, which can enhance membrane permeability and oral absorption.[1]

  • Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group is acidic enough to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) and amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][2]

Signaling Pathway and Mechanism of Action

Small-molecule PD-1/PD-L1 inhibitors often function by inducing the dimerization and subsequent internalization of the PD-L1 protein on the surface of cancer cells. This prevents PD-L1 from interacting with the PD-1 receptor on T cells, thereby releasing the "brake" on the immune system and allowing the T cells to recognize and attack the cancer cells.

PD1_PDL1_Pathway cluster_T_Cell T Cell cluster_Cancer_Cell Cancer Cell cluster_Inhibitor Small Molecule Inhibitor PD1 PD-1 Receptor Activation T Cell Activation (Tumor Cell Killing) PD1->Activation TCR TCR TCR->Activation Antigen Presentation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Dimerization PD-L1 Dimerization & Internalization PDL1->Dimerization Induces MHC MHC MHC->TCR Inhibitor 2-(Difluoromethoxy)benzylamine -derived Inhibitor Inhibitor->PDL1 Binds to PD-L1

Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism.

Synthesis of a Representative PD-1/PD-L1 Inhibitor

The following protocol outlines the synthesis of a potent PD-1/PD-L1 inhibitor incorporating the 2-(difluoromethoxy)benzylamine scaffold. The synthesis involves a key reductive amination step.

Experimental Workflow

Caption: Synthetic workflow for the PD-1/PD-L1 inhibitor.

Protocol: Synthesis of Compound 1

Materials:

  • 2-(Difluoromethoxy)benzaldehyde

  • (2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

  • (S)-2-amino-3-hydroxypropanoic acid (L-Serine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (HOAc)

  • Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Step 1: Suzuki Coupling to form the Biaryl Aldehyde Intermediate

  • To a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq) and (2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.1 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a base such as potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction to reflux (e.g., 90 °C) and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the biaryl aldehyde intermediate.

Step 2: Reductive Amination to Yield the Final Inhibitor (Compound 1)

  • To a solution of the biaryl aldehyde intermediate (1.0 eq) and (S)-2-amino-3-hydroxypropanoic acid (1.2 eq) in DMF, add a few drops of acetic acid to achieve a pH of approximately 5-6.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography on silica gel to yield Compound 1 as a white solid.

Characterization and Biological Activity

The synthesized inhibitor was characterized by standard analytical techniques and evaluated for its ability to inhibit the PD-1/PD-L1 interaction.

Compound Molecular Formula Yield (%) Purity (HPLC) IC₅₀ (nM) in HTRF Assay Cell-Based IC₅₀ (µM)
Compound 1 C₂₆H₂₅F₂NO₆45>98%15.84.2
BMS-1166 (Reference) C₂₈H₂₉N₃O₃--1.4-

Table 1: Physicochemical and Biological Data for Compound 1.

The Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the direct binding of the inhibitor to the PD-L1 protein, preventing its interaction with PD-1. A lower IC₅₀ value indicates a more potent inhibitor. The cell-based assay confirms the inhibitor's activity in a more biologically relevant context, measuring the restoration of T cell signaling in the presence of PD-L1-expressing cells.

Conclusion

This application note demonstrates the successful synthesis of a potent small-molecule inhibitor of the PD-1/PD-L1 interaction utilizing a 2-(difluoromethoxy)benzylamine scaffold. The incorporation of the difluoromethoxy group is a key strategic decision aimed at enhancing the metabolic stability and overall drug-like properties of the inhibitor. The provided protocol offers a robust and reproducible method for the synthesis of this and structurally related compounds. The biological data confirms that these molecules effectively disrupt the PD-1/PD-L1 axis, highlighting their potential for further development as next-generation cancer immunotherapies.

References

  • Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

  • Song, Z. et al. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry2021 , 64 (22), 16687-16702. Available at: [Link]

  • Sasikumar, P. G. et al. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology2022 , 13, 889302. Available at: [Link]

  • Zhang, F. et al. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry2024 , 275, 116683. Available at: [Link]

Sources

Application Note: A Guide to the Scalable Synthesis of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Difluoromethoxy)benzylamine is a crucial building block in medicinal chemistry and drug development, valued for the unique properties conferred by the difluoromethoxy group. This functional group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by acting as a bioisosteric replacement for other functionalities like hydroxyl or thiol groups.[1] The growing interest in this moiety necessitates robust and scalable synthetic routes to meet the demands of pharmaceutical research and production.

This application note provides a comprehensive guide to the synthesis of 2-(difluoromethoxy)benzylamine, with a focus on considerations for scaling up the process from the laboratory to an industrial setting. We will detail a two-step synthetic pathway, starting from the commercially available 2-hydroxybenzaldehyde, and address the critical parameters for a safe, efficient, and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of 2-(difluoromethoxy)benzylamine is most effectively approached in two key steps:

  • Difluoromethylation of 2-hydroxybenzaldehyde: This step introduces the desired difluoromethoxy group onto the aromatic ring to form the intermediate, 2-(difluoromethoxy)benzaldehyde.

  • Reductive Amination: The aldehyde intermediate is then converted to the final benzylamine product through reductive amination.

This strategy is advantageous due to the availability of starting materials and the generally high-yielding nature of these transformations.

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reductive Amination 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-(Difluoromethoxy)benzaldehyde 2-(Difluoromethoxy)benzaldehyde 2-Hydroxybenzaldehyde->2-(Difluoromethoxy)benzaldehyde Reaction Difluoromethylating_Agent Difluoromethylating Agent Difluoromethylating_Agent->2-(Difluoromethoxy)benzaldehyde Source of -CF2H Base Base Base->2-(Difluoromethoxy)benzaldehyde Activator 2-(Difluoromethoxy)benzylamine 2-(Difluoromethoxy)benzylamine 2-(Difluoromethoxy)benzaldehyde->2-(Difluoromethoxy)benzylamine Reaction Ammonia_Source Ammonia Source Ammonia_Source->2-(Difluoromethoxy)benzylamine Amine Source Reducing_Agent Reducing Agent Reducing_Agent->2-(Difluoromethoxy)benzylamine Reduction of Imine

Sources

Application Note: Design, Synthesis, and Evaluation of 2-Difluoromethoxy-Substituted Estratriene Sulfamates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Discipline: Medicinal Chemistry, Steroid Synthesis, and Targeted Oncology Therapeutics

Executive Summary and Strategic Rationale

Steroid sulfatase (STS) inhibitors and microtubule disruptors represent highly promising dual-targeting therapeutic candidates for hormone-dependent malignancies, particularly breast cancer. The endogenous steroid metabolite 2-methoxyestradiol (2ME2) and its bis-sulfamate derivative (STX140) have shown excellent anti-cancer potency[1]. However, STX140 presents a structural liability: in vivo demethylation of the 2-methoxy substituent can regenerate 2-hydroxyestradiol, possessing undesirable estrogenic activity[1].

To overcome this, bioisosteric replacement of the 2-methoxy group with a 2-difluoromethoxy (


) group blocks the metabolic demethylation pathway[1][2]. As a Senior Application Scientist, I present this validated methodology detailing the synthesis, analytical validation, and structure-activity relationships (SAR) for 2-difluoromethoxy-substituted estratriene sulfamates.
Mechanistic Pathway & Pharmacological Target

The strategic introduction of sulfamate groups fulfills two critical mechanistic roles:

  • Irreversible STS Inhibition: The sulfamate group transfers to a hydrated formylglycine residue in the STS active site, irreversibly blocking the conversion of inactive estrone sulfate to estrogenic estrone[2].

  • Microtubule Disruption: The modified steroid core binds within the colchicine binding site of tubulin, arresting cellular proliferation[1].

Pathway E1S Estrone Sulfate (Tumor Precursor) E1 Estrone / Estradiol (Estrogenic Pool) E1S->E1 Steroid Sulfatase (STS) Tumor Tumor Proliferation (ER+ Breast Cancer) E1->Tumor Estrogen Receptor Inhibitor 2-Difluoromethoxy Bis-sulfamate Inhibitor->E1 Blocks STS Enzyme Tubulin α/β-Tubulin Dimer (Colchicine Site) Inhibitor->Tubulin Disrupts Polymerization Tubulin->Tumor Blocks Mitosis

Figure 1: Dual-targeting mechanism of 2-difluoromethoxy estratriene sulfamates blocking STS and Tubulin.

Experimental Workflows: Synthesis Protocol

The synthesis of 2-difluoromethoxyestradiol bis-sulfamates must be handled with precise environmental controls, primarily due to the moisture sensitivity of sulfamoylation reagents and the reactivity of difluorocarbene intermediates[1][3].

SynthWorkflow SM 1. 2-Hydroxy-3-benzyloxyestrone Step1 Phase 1: Difluoromethylation Diethyl (bromodifluoromethyl)phosphonate KOH, MeCN/H2O, 25°C SM->Step1 Int1 2. 2-Difluoromethoxy-3-benzyloxyestrone (60-70% Conversion) Step1->Int1 Step2 Phase 2: Carbonyl Reduction NaBH4, THF/i-PrOH, 0°C to 25°C Int1->Step2 Int2 3. 2-Difluoromethoxy-3-benzyloxyestradiol Step2->Int2 Step3 Phase 3: Benzyl Deprotection H2, Pd/C (10%), EtOH, 25°C Int2->Step3 Int3 4. 2-Difluoromethoxyestradiol Step3->Int3 Step4 Phase 4: Global Sulfamoylation H2NSO2Cl, DMA, 25°C Int3->Step4 Product 5. 2-Difluoromethoxy Bis-sulfamate Step4->Product

Figure 2: Four-phase synthetic workflow for generating 2-difluoromethoxy bis-sulfamate derivatives.

Phase 1: Mild Difluoromethylation

Causality & Rationale: Direct alkylation using Freon gas is harsh and lacks selectivity. Diethyl (bromodifluoromethyl)phosphonate is used instead as a mild, safe liquid reagent. Under biphasic basic conditions (KOH), it slowly releases difluorocarbene, which is selectively trapped by the electron-rich C2 phenoxide[1].

  • Dissolve 2-hydroxy-3-benzyloxyestrone (1 eq) in a 1:1 mixture of Acetonitrile (MeCN) and deionized water.

  • Add solid Potassium Hydroxide (KOH, 20 eq) and stir at

    
     for 10 minutes to form the phenoxide.
    
  • Dropwise, add diethyl (bromodifluoromethyl)phosphonate (10 eq).

  • Allow the reaction to warm to room temperature (

    
    ) and stir for 4–6 hours.
    
  • Validation Check: Monitor by Thin Layer Chromatography (TLC). Reactions generally plateau at 60–70% conversion due to carbene hydrolysis[1].

  • Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate 2-difluoromethoxy-3-benzyloxyestrone.

Phase 2 & Phase 3: Reduction and Deprotection
  • C17 Reduction: To obtain the potent estradiol analog, dissolve the intermediate in THF/isopropanol. Cool to

    
     and add Sodium Borohydride (
    
    
    
    , 2 eq)[2]. Stir for 2 hours, quench with saturated
    
    
    , and extract.
  • Hydrogenolysis: Dissolve the reduced intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C). Purge the flask with

    
     gas and stir vigorously at room temperature[1]. This cleanly removes the C3-benzyl ether. Filter through a Celite pad.
    
Phase 4: Global Sulfamoylation

Causality & Rationale: Sulfamoyl chloride (


) is highly reactive and prone to degradation. Dimethylacetamide (DMA) is selected as the solvent because it lacks the nucleophilicity of amines but possesses enough polar basicity to scavenge the generated HCl without degrading the sulfamoyl chloride reagent[3].
  • Pre-cool a solution of 2-difluoromethoxyestradiol (1 eq) in anhydrous DMA to

    
     under argon.
    
  • Quickly add freshly prepared or commercial sulfamoyl chloride (5 eq) to ensure complete bis-sulfamoylation at both the sterically hindered C17-OH and the C3-phenolic OH[2][3].

  • Stir for 12 hours at room temperature.

  • Quench by pouring into cold brine. Extract with ethyl acetate. Wash the organic layer thoroughly with water to remove residual DMA. Evaporate and purify via recrystallization.

Quantitative SAR & Stability Analysis

The addition of fluorine dramatically shifts the compound's electronic profile. While enhancing anti-proliferative capabilities, the electron-withdrawing nature of the


 group significantly destabilizes the adjacent C3-sulfamate group toward hydrolysis.

Self-Validating Stability Assay: Formulate the compound in buffered aqueous media and monitor via HPLC over 30 days. The data below illustrates the consequence of fluorine induction on compound half-life (


)[1].
Compound CharacteristicSTX140 (Reference)2-Difluoromethoxy Bis-sulfamate
C2 Substituent


GI

MCF-7 Breast Cancer Cells
0.52

0.28

IC

STS Inhibition (JEG-3 Whole Cells)
4.2

3.7

In Vitro Aqueous Hydrolysis Half-Life (

)
~60–80 Days~10 Days
Estrogenic Reversion Risk Low (Demethylation possible)Eliminated

Data Interpretation: The difluoromethoxy bis-sulfamate exhibits nearly twice the anti-proliferative potency of STX140 in MCF-7 cells and equivalent STS inhibitory efficacy[1]. However, researchers must account for the accelerated hydrolysis (


 days) when designing in vivo dosing vehicles or formulating clinical suspensions[1].
Conclusion

Replacing the methoxy group of STX140 with a difluoromethoxy moiety successfully insulates the therapeutic core against unwanted estrogen-regenerating metabolic transformations. Through optimized biphasic difluoromethylation and highly controlled DMA-mediated sulfamoylation, researchers can reliably generate these potent dual-targeting STS/tubulin inhibitors. Future formulation strategies must center on stabilizing the C3-sulfamate bond against aqueous hydrolysis driven by the highly electronegative adjacent


 group.
References
  • Dohle, W., Asiki, H., Gruchot, W., Foster, P. A., Sahota, H. K., Bai, R., Christensen, K. E., Hamel, E., & Potter, B. V. L. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. ChemMedChem. Available at:[Link]

Sources

Application Note: Synthesis and Potency Evaluation of Benzylamine Antimycotics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Target Modulation (Squalene Epoxidase), and In Vitro Efficacy Validation

Executive Summary & Scientific Rationale

The development of synthetic antifungals has been largely driven by the need to effectively target dermatophytoses and yeast infections while minimizing host toxicity. Benzylamine antimycotics, prominently represented by Butenafine (marketed as Mentax or Lotrimin Ultra), represent an evolutionary step from the earlier allylamine class (e.g., terbinafine and naftifine)[1],[2].

While both classes exert their mechanism of action by selectively inhibiting squalene epoxidase (ERG1) , the structural divergence of benzylamines offers unique pharmacological advantages. The substitution of the conventional allylamine aliphatic chain with a rigid p-tert-butylbenzyl moiety improves hydrophobic binding affinity within the lipophilic pocket of the fungal enzyme. This targeted blockade halts the conversion of squalene to 2,3-oxidosqualene, triggering two simultaneous pathways of fungal cell death:

  • Ergosterol Depletion: Inhibiting the synthesis of ergosterol compromises fungal cell membrane integrity[2].

  • Toxic Squalene Buildup: The intracellular accumulation of unconverted squalene induces direct fungicidal toxicity[2].

Notably, butenafine demonstrates superior in vitro activity against Candida albicans compared to terbinafine and possesses intrinsic anti-inflammatory properties, reducing the clinical requirement for co-formulated topical glucocorticoids[2].

Mechanism SQ Squalene SE Squalene Epoxidase (Fungal ERG1) SQ->SE OSQ 2,3-Oxidosqualene SE->OSQ TOX Toxic Squalene Buildup SE->TOX Pathway Blockade ERG Ergosterol (Cell Membrane) OSQ->ERG Downstream Enzymes BNZ Benzylamine Antimycotics (e.g., Butenafine) BNZ->SE Non-competitive Inhibition

Figure 1. Mechanism of action of benzylamine antimycotics targeting fungal squalene epoxidase.

Chemical Synthesis Methodology

While numerous synthetic strategies exist (including Schiff base reductive amination[3],[4]), the most robust, scalable, and frequently cited industrial pathway is a standard bimolecular nucleophilic substitution (


) reaction. This pairs a naphthalen-methylamine derivative with a functionally substituted benzyl chloride[3].

SynthWorkflow Nuc N-methyl-1-(naphthalen-1-yl) methanamine Rxn SN2 Substitution (Base, Solvent, Heat) Nuc->Rxn Elec 1-(chloromethyl)-4- (tert-butyl)benzene Elec->Rxn Prod Butenafine Base Rxn->Prod Salt HCl Salt Formation Prod->Salt Final Butenafine HCl Salt->Final

Figure 2. Standard SN2 reaction workflow for the chemical synthesis of Butenafine.

Protocol 1: Synthesis of Butenafine Hydrochloride via Substitution

Causality & Design: Utilizing Potassium Carbonate (


) is highly deliberate; it acts as an insoluble acid scavenger for the generated HCl in organic solvents without nucleophilically attacking the benzyl chloride or promoting undesired elimination side-reactions[3].

Materials:

  • N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride (1.0 eq)

  • 1-(chloromethyl)-4-(tert-butyl)benzene (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • 2M HCl in Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Suspend N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride (10 mmol) and

    
     (30 mmol) in 40 mL of anhydrous MeCN under a nitrogen atmosphere.
    
  • Activation: Stir the suspension at room temperature for 30 minutes to liberate the free amine base.

  • Electrophile Addition: Slowly add 1-(chloromethyl)-4-(tert-butyl)benzene (11 mmol) dropwise over 15 minutes.

  • Reaction: Elevate the temperature to 80°C and reflux the mixture for 3 to 5 hours[3].

    • Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 8:2). The complete disappearance of the UV-active benzyl chloride spot validates reaction completion.

  • Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the crude base in dichloromethane (DCM) and wash with water and brine. Dry over anhydrous

    
    .
    
  • Salt Formation: Dissolve the purified butenafine free base in anhydrous diethyl ether at 0°C. Add 2M HCl in ether dropwise until precipitation is complete.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield Butenafine Hydrochloride[5].

Potency Evaluation & Validation Workflows

To accurately confirm the pharmacological profile of the synthesized benzylamine, a dual-assay system is required: a target-specific biochemical assay to prove mechanism[6], and a phenotypic microdilution assay to prove clinical microbiology efficacy[1],[5].

Protocol 2: Biochemical Validation – Squalene Epoxidase Inhibition Assay

Causality & Design: Squalene epoxidase from Trichophyton rubrum relies heavily on co-factors. The assay design mandates the inclusion of FAD and NADPH, as the enzyme exhibits an absolute requirement for these electron donors to convert squalene to its epoxide[6].

Methodology:

  • Enzyme Preparation: Isolate the microsomal fraction from Trichophyton rubrum cultures via differential ultracentrifugation (100,000 × g pellet).

  • Reaction Matrix: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 0.1 mM FAD, 1.0 mM NADPH, and 50 µg of microsomal protein.

  • Compound Incubation: Pre-incubate the enzyme matrix with serial dilutions of Butenafine (0.1 nM to 10 µM in 1% DMSO) for 15 minutes at 30°C.

  • Initiation: Add substrate (13 µM squalene—optimized to the

    
     of the enzyme)[6] to initiate the reaction. Incubate for 60 minutes.
    
  • Quenching & Extraction: Halt the reaction with 10% methanolic KOH. Extract the remaining squalene and generated 2,3-oxidosqualene using hexane.

  • Quantification: Analyze the organic layer via LC-MS/MS or radiometric detection (if using

    
    -squalene). Calculate the 
    
    
    
    based on the reduction of oxidosqualene formation.
    • Self-Validation (QC): Terbinafine must be run concurrently as a positive control. The assay is validated only if the Terbinafine

      
       resolves at approximately 15.8 nM[6].
      
Protocol 3: Phenotypic Efficacy – Broth Microdilution MIC Assay

Causality & Design: The evaluation of antimycotics against filamentous fungi requires specialized conditions (CLSI M38 guidelines). Standard bacterial broth is insufficient for supporting dermatophyte hyphal growth and will produce false negatives.

Methodology:

  • Inoculum Preparation: Harvest conidia from 7-day old cultures of T. rubrum and T. mentagrophytes. Adjust the suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of

    
     CFU/mL.
    
  • Plate Setup: Dispense 100 µL of serial twofold drug dilutions (from 64 µg/mL down to 0.001 µg/mL) into 96-well flat-bottom microtiter plates[1].

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate plates at 28°C for 4 to 7 days (until the drug-free growth control well shows prominent growth).

  • Reading: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that completely inhibits visual fungal growth[1],[5].

    • Self-Validation (QC): Control wells containing solvent (1% DMSO) without drug must demonstrate uninhibited growth. Standard quality control strains (Candida krusei ATCC 6258) must fall within CLSI established MIC ranges to validate the media and incubation parameters.

Quantitative Data Summary

The table below summarizes typical historical potency profiles contrasting butenafine with classic allylamines. Benzylamines (butenafine) demonstrate remarkable nanomolar target inhibition combined with ultra-low MICs against dermatophytes and broadened effectiveness against yeasts[2],[5],[6].

Comparative Antimycotic Potency Profile
Antimycotic AgentChemical ClassTarget EnzymeS.E.

(nM)*
MIC vs. Dermatophytes (µg/mL)**MIC vs. C. albicans (µg/mL)
Butenafine BenzylamineSqualene Epoxidase< 10.00.0015 – 0.053.13 – >100
Terbinafine AllylamineSqualene Epoxidase15.80.001 – 0.01> 64
Naftifine AllylamineSqualene Epoxidase114.60.05 – 0.2> 100

*Biochemical


 values specific to T. rubrum microsomal squalene epoxidase.
**Dermatophyte ranges encompass T. rubrum, T. mentagrophytes, and Epidermophyton floccosum.

References

  • Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics.PubMed / Wiley.
  • Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities.PMC / NIH.
  • Butenafine.Wikipedia.
  • [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent].PubMed / NIH.
  • Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents.PMC / NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Difluoromethoxy)benzylamine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles associated with 2-(Difluoromethoxy)benzylamine.

While the difluoromethoxy (


) group is highly prized in medicinal chemistry as a metabolically stable, lipophilic hydrogen bond donor[1], its presence in the ortho position of a benzylamine introduces unique steric and electronic dynamics. The moiety exhibits a mildly electron-withdrawing effect (Hammett 

)[1] and frequently adopts an orthogonal conformation to the aromatic ring due to negative hyperconjugation[2]. This distinct environment can subtly reduce nucleophilicity and increase steric hindrance, often leading to unexpected side-product formation during routine aminations and couplings.

Below, you will find field-proven strategies, mechanistic explanations, and optimized protocols to maximize your target yields.

🔍 Troubleshooting & FAQs

Issue 1: Over-Alkylation in Direct Amination Workflows

Q: When reacting 2-(Difluoromethoxy)benzylamine with an alkyl halide, I am observing a complex mixture containing 30-40% of di-alkylated (tertiary amine) side-products. How can I control this?

A: This is a classic "runaway" reaction governed by nucleophilicity[3]. When your primary 2-(difluoromethoxy)benzylamine successfully reacts with an alkylating agent, the resulting secondary amine becomes more electron-rich than the starting material[4]. Despite the weak electron-withdrawing nature of the ortho-difluoromethoxy group[1], this localized increase in electron density makes the secondary amine highly nucleophilic, leading to rapid over-alkylation into undesired tertiary amines[3][4].

The Solution: Abandon direct alkylation and transition to Reductive Amination . By condensing the primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it, you bypass the highly reactive secondary amine intermediate[4].

Issue 2: Amide Coupling Inefficiencies and Intermediate Rearrangement

Q: I am trying to couple 2-(Difluoromethoxy)benzylamine with a sterically hindered chiral carboxylic acid using DCC. I am seeing incomplete conversion, racemization of the acid, and the formation of an unreactive byproduct. What is happening?

A: You are observing the formation of an


-acylurea side-product and oxazolone-induced racemization[5]. Standard carbodiimides like DCC or DIC react with the carboxylic acid to form a highly reactive 

-acylisourea intermediate[5]. Because the ortho-difluoromethoxy group on your benzylamine introduces steric bulk that partially blocks the amine trajectory[2], the nucleophilic attack is slowed down. During this kinetic delay, the

-acylisourea undergoes an irreversible intramolecular rearrangement into a dead-end

-acylurea, or abstracts an alpha-proton to form a racemizing oxazolone[5].

The Solution: Shift to a uronium/aminium-based coupling reagent like HATU , or add HOBt/HOAt as an additive to your carbodiimide[5]. These reagents immediately trap the


-acylisourea to form an active ester (e.g., an OAt ester), which is highly resistant to rearrangement and accelerates the coupling with hindered amines[5].
Issue 3: High-Molecular-Weight Condensation Dimers

Q: In my reductive amination setup using benzaldehyde derivatives, LC-MS indicates the formation of high-molecular-weight impurities (


). What are these? 

A: You are likely forming hydrobenzamides or related trimeric condensation structures[6]. When aromatic aldehydes are exposed to primary amines or ammonia sources, they can condense to form complexes containing multiple imine linkages and an aminal carbon[7]. This typically occurs when the reduction step is too slow or if excess carbonyl is present.

The Solution: Utilize an indirect reductive amination methodology. Drive the imine formation to absolute completion using a Lewis acid catalyst before introducing any hydride source[4].

📊 Quantitative Data: Reductive Amination Reagent Selection

To prevent side reactions, selecting the correct hydride source is critical. Use the following self-validating selection matrix when designing your workflow:

Reducing AgentSelectivity (Imine vs. Carbonyl)Risk / Toxicity ProfileRecommended Application for 2-(OCF2H)-benzylamine

LowModerateOnly viable for the reduction of pre-isolated, purified imines. Will aggressively reduce unreacted carbonyls to alcohols[4].

HighHigh (Generates HCN at low pH)Excellent for one-pot reactions. Highly effective when paired with

for hindered substrates[4].

Very HighLowThe industry gold-standard. Mild, highly selective for iminium species, and safe for large-scale library synthesis[4].

🧪 Standard Operating Procedure (SOP)

Highly Selective Indirect Reductive Amination

This protocol utilizes Lewis acid activation to overcome the steric hindrance of the ortho-difluoromethoxy group, ensuring complete imine conversion prior to selective reduction[4].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve the target ketone/aldehyde (1.0 eq) and 2-(Difluoromethoxy)benzylamine (1.05 eq) in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (

    
    ) (1.2 eq) via syringe[4]. Stir the reaction at room temperature for 4–6 hours.
    
    • Self-Validation Step: Pull a 10

      
       aliquot, quench with 
      
      
      
      , and analyze the organic layer via LC-MS to verify the complete disappearance of the carbonyl starting material.
  • Selective Reduction: Once complete imine formation is confirmed, cool the reaction vessel to 0°C. Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise[4]. Allow the reaction to warm to room temperature and stir overnight.
    
  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     to hydrolyze the titanium complex. Caution: This will generate a copious white precipitate (
    
    
    
    ).
  • Filtration: Filter the biphasic mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate under vacuum to yield the highly pure secondary amine.
    

🗺️ Reaction Pathway Visualization

The following mechanistic flowchart illustrates the divergence between direct alkylation (prone to runaway side-products) and the controlled selectivity of reductive amination.

ReactionPathways cluster_Main Reaction Divergence: Primary Amine Functionalization A 2-(Difluoromethoxy)benzylamine (Primary Amine) B Direct Alkylation (R-X) A->B Alkyl Halide E Reductive Amination (Aldehyde/Ketone) A->E Carbonyl Addition C Secondary Amine (Target) B->C D Tertiary Amine (Over-alkylation) C->D Nucleophilic Runaway F Imine Intermediate E->F -H2O H Hydrobenzamides (Dimer/Trimer) E->H Excess Carbonyl/Condensation G Reduction [NaBH(OAc)3] F->G G->C High Selectivity

Pathway diagram detailing selective vs. runaway side-product formation in benzylamine synthesis.

📚 References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - BenchChem. 1

  • Preventing over-alkylation in benzylamine synthesis - BenchChem. 3

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. 2

  • Reductive Amination, and How It Works - Master Organic Chemistry. 4

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor - ResearchGate. 6

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. 5

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. 7

Sources

Advanced Technical Support Center: Optimizing the Synthesis of 2-(Difluoromethoxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 2-(difluoromethoxy)benzylamine derivatives poses two distinct mechanistic challenges: establishing the chemically fragile difluoromethoxy ether linkage, and successfully reducing the benzylic precursor without triggering over-alkylation cascades.

This guide abandons generic troubleshooting in favor of mechanistic causality. By understanding the reactive nature of the difluorocarbene intermediate and the kinetic traps of imine reduction, you can architect a self-validating, high-yield synthetic pipeline.

Quantitative Reagent Evaluation for O-Difluoromethylation

Achieving a high-yield difluoromethylation requires balancing the generation of the difluorocarbene (


) with the nucleophilicity of your phenolic starting material (e.g., 2-hydroxybenzonitrile).

Table 1: Comparison of Common Difluoromethylating Agents

Carbene SourceEquivalentsOptimal BaseRxn Temp (°C)Expected YieldMechanistic Causality & Caveats
Sodium chlorodifluoroacetate 2.0 - 3.0

or

80 - 10075 - 94%Undergoes thermal decarboxylation. Highly sensitive to moisture; water violently quenches the carbene[1].

2.0 - 4.0Aqueous

RT60 - 85%Biphasic system requiring a phase-transfer catalyst (e.g., TBAB). Mild conditions but lower atom economy[2].
S-(Difluoromethyl)sulfonium salt 1.2 - 1.5

RT80 - 95%Bench-stable and excellent chemoselectivity for sterically hindered substrates. Higher reagent cost[3].

Mechanistic Workflows & Troubleshooting

Phase A: The O-Difluoromethylation Conundrum

When converting 2-hydroxybenzonitrile to 2-(difluoromethoxy)benzonitrile, the primary failure point is the extremely short half-life of the highly electrophilic singlet difluorocarbene.

G1 A Precursor: ClCF2COONa B Difluorocarbene [:CF2] A->B Heat (-CO2, -NaCl) D Hydrolysis (Waste: CO, HF) B->D H2O (Side Reaction) E Intermediate [Ar-O-CF2⁻] B->E C Phenoxide Anion (Ar-O⁻) C->E Nucleophilic Attack F Product: Ar-O-CF2H E->F H+ Transfer

Mechanistic pathway of O-difluoromethylation via a transient difluorocarbene.

Q: My O-difluoromethylation of 2-hydroxybenzonitrile yields less than 30%, with significant starting material remaining. What went wrong? A: This is a classic symptom of carbene hydrolysis. Difluorocarbene reacts with atmospheric moisture or wet solvents at diffusion-controlled rates, converting your expensive reagent into carbon monoxide and hydrogen fluoride[1]. Ensure strictly anhydrous DMF is used. Furthermore, if the base (e.g.,


) is clumped or not finely milled, phenoxide formation is incomplete before the carbene is generated. The base must fully deprotonate the phenol before the system reaches the decarboxylation temperature of the carbene precursor.
Phase B: Nitrile Reduction & Over-Alkylation

Reducing 2-(difluoromethoxy)benzonitrile to the corresponding primary amine is perilous due to the imine intermediate. The newly formed primary amine is highly nucleophilic and will aggressively attack unreduced imine, resulting in dimeric secondary amines (over-alkylation).

G2 A Nitrile (Ar-CN) B Imine Intermediate (Ar-CH=NH) A->B H2 / Cat. C Primary Amine (Ar-CH2-NH2) B->C H2 / Cat. D Secondary Amine Byproduct C->D Nucleophilic Attack on Imine E Excess NH3 (Trapping Agent) E->D Suppresses Dimerization

Amine reduction pathway showing how excess ammonia suppresses secondary amines.

Q: LC-MS shows a massive peak at roughly twice the expected mass. How do I prevent this secondary amine byproduct? A: You are observing over-alkylation. To shut this pathway down, you must saturate the reaction medium with an excess of a competing nucleophile that will not lead to stable alkylation—specifically, ammonia (


)[4][5]. Using a solvent like 2M 

in ethanol forces the imine intermediate to rapidly reform if attacked, kinetically protecting the system until the catalyst can fully reduce it to the primary benzylamine.

Self-Validating Experimental Protocols

A robust protocol should not rely solely on faith; it must contain built-in physical or chemical indicators proving that the intended mechanistic transitions have occurred.

Step 1: Anhydrous O-Difluoromethylation

Objective: Synthesize 2-(difluoromethoxy)benzonitrile from 2-hydroxybenzonitrile.

  • Setup : Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas bubbler. Purge heavily with dry Argon.

  • Phenoxide Formation : Dissolve 1.0 eq of 2-hydroxybenzonitrile in anhydrous DMF (0.2 M). Add 1.5 eq of finely milled anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Self-Validation Point: The solution will visibly deepen in color (usually turning bright yellow/orange), confirming the formation of the highly nucleophilic phenoxide anion.

  • Carbene Generation : Add 2.5 eq of sodium chlorodifluoroacetate in one portion. Slowly ramp the temperature to 90 °C.

    • Self-Validation Point: Watch the bubbler. Copious gas evolution (

      
      ) should begin at ~80 °C. Maintain heating until gas evolution completely ceases (approx. 4–6 hours), indicating the total exhaustion of the carbene precursor[1].
      
  • Workup & QC : Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF.

    • Self-Validation Point: Analyze the crude via

      
       NMR. A successful reaction is unequivocally validated by a characteristic doublet at approximately 
      
      
      
      ppm with a massive geminal proton coupling constant (
      
      
      ).
Step 2: Suppressed-Alkylation Nitrile Reduction

Objective: Catalytic hydrogenation to 2-(difluoromethoxy)benzylamine.

  • Catalyst Preparation : Weigh 10% (w/w) of active Raney Nickel slurry. Wash it three times with absolute ethanol under Argon to displace water.

  • Substrate Loading : Dissolve the purified 2-(difluoromethoxy)benzonitrile in a commercial solution of 2M

    
     in Ethanol. Do not substitute with aqueous ammonia, as the presence of water degrades the catalyst activity and promotes side reactions.
    
  • Pressurization : Transfer to a pressure reactor. Purge 3x with

    
    , then 3x with 
    
    
    
    . Pressurize to 50 psi of
    
    
    gas and stir vigorously at room temperature.
    • Self-Validation Point: Monitor the pressure gauge. The pressure will steadily drop as

      
       is consumed. Once the pressure holds perfectly stable for 30 minutes, the reduction is mechanistically complete.
      
  • Cleavage & Validation : Filter the catalyst strictly under Argon through a pad of Celite (Caution: Raney Ni is highly pyrophoric). Evaporate the filtrate.

    • Self-Validation Point: Spot the crude on a TLC plate alongside a sample of your starting material. Develop the plate and dip it into a Ninhydrin stain, followed by heating. A successful primary amine formation will yield a bright, deep purple spot. A faint yellow or brown spot indicates you have failed to prevent secondary amine formation[4].

Frequently Asked Questions (FAQs)

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the reduction? A: It is highly discouraged for this specific derivative. While Pd/C is an excellent hydrogenation catalyst, it has a high propensity to trigger hydrodefluorination—inadvertently stripping your carefully installed fluorine atoms and cleaving the difluoromethoxy ether link. Raney Nickel or Cobalt catalysts operate under much milder conditions regarding carbon-halogen bond cleavage.

Q: If I still experience over-alkylation, what is a structural workaround? A: If direct hydrogenation continues to fail, pivot to a Gabriel Synthesis workflow[4]. You can convert the phenolic compound to a benzyl halide, then react it with potassium phthalimide. The bulky phthalimide group sterically flatlines any possibility of secondary amine formation. Hydrazinolysis will then liberate your pure, primary 2-(difluoromethoxy)benzylamine.

References

  • Difluoromethylation of Phenols Organic Syntheses URL:[Link] Citation Index:[1]

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt ACS Publications URL:[Link] Citation Index:[3]

  • Difluoromethylations of diphenols with TMSCF2Br Chinese Journal of Chemistry URL: [Link] Citation Index:[2]

  • Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines US Patent 4388250A (Google Patents) URL: Citation Index:[5]

Sources

Managing air and moisture sensitivity of 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Difluoromethoxy)benzylamine

Welcome to the dedicated technical support guide for 2-(Difluoromethoxy)benzylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the handling, storage, and use of this valuable synthetic intermediate. Due to its chemical structure, 2-(Difluoromethoxy)benzylamine exhibits notable sensitivity to atmospheric conditions, which, if not properly managed, can compromise experimental integrity, reduce yields, and lead to inconsistent results. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to ensure the long-term stability and effective use of your reagent.

Section 1: The Chemistry of Instability—Understanding the "Why"

To effectively manage 2-(Difluoromethoxy)benzylamine, it is crucial to understand the two primary chemical moieties responsible for its sensitivity: the primary benzylamine group and the difluoromethoxy group.

Air Sensitivity: The Vulnerable Benzylamine Moiety

The primary amine (–NH₂) attached to the benzyl group is the main site of air sensitivity.[1][2][3][4] Like many primary amines, especially benzylamines, it is susceptible to two main degradation pathways when exposed to air.[5]

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation by atmospheric oxygen. This process typically proceeds through an imine intermediate, which can subsequently be hydrolyzed to form the corresponding aldehyde, 2-(difluoromethoxy)benzaldehyde.[5][6] This transformation results in a loss of the desired nucleophilic amine, rendering the reagent ineffective for reactions like amide couplings or reductive aminations.

  • Reaction with Carbon Dioxide: Primary amines can readily react with atmospheric carbon dioxide (CO₂) to form carbamic acids, which can then be deprotonated by another amine molecule to form ammonium carbamate salts.[5] This process is often reversible but effectively reduces the concentration of the free amine available for reaction.

cluster_main Air-Induced Degradation Pathways reagent 2-(Difluoromethoxy)benzylamine imine Intermediate Imine reagent->imine  Oxidation (O₂) co2_adduct Ammonium Carbamate Salt reagent->co2_adduct  Reaction (CO₂) aldehyde 2-(Difluoromethoxy)benzaldehyde imine->aldehyde Hydrolysis (trace H₂O)

Fig. 1: Primary degradation pathways for 2-(Difluoromethoxy)benzylamine upon exposure to air.
Moisture Sensitivity: The Difluoromethoxy Group

While the difluoromethoxy group (–OCF₂H) is generally more stable than related groups, the C-F bonds can be susceptible to hydrolysis under certain conditions, particularly when catalyzed by strong acids or bases.[7][8] The presence of moisture, especially if the pH of the solution is not neutral, can lead to the slow hydrolysis of the difluoromethoxy group. This reaction would ultimately yield 2-hydroxybenzylamine (salicylamine) and release fluoride ions, fundamentally altering the molecule's structure and properties.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by users.

Q1: My previously clear and colorless 2-(Difluoromethoxy)benzylamine has developed a yellow tint. What happened, and can I still use it?

A: A yellow discoloration is a classic indicator of oxidation. Your sample has likely been exposed to air, leading to the formation of imine and aldehyde impurities, as shown in Figure 1. While the product is not entirely degraded, its purity is compromised. For sensitive applications requiring high purity and accurate stoichiometry, such as in drug discovery, it is strongly recommended to use a fresh, unopened vial or purify the material via distillation or column chromatography. Using discolored material without purification will likely lead to lower yields and the introduction of impurities into your reaction.

Q2: I am observing an unexpected peak in my LC-MS/GC-MS analysis with a mass corresponding to C₈H₆F₂O₂. What is this impurity?

A: This molecular formula corresponds to 2-(difluoromethoxy)benzaldehyde (MW: 172.13 g/mol ), the primary oxidation product of your amine. Its presence confirms that the reagent has degraded due to air exposure. If you are performing a reaction where the amine is the limiting reagent, this degradation will directly and negatively impact your yield.

Q3: My reaction yield is significantly lower than expected when using this reagent. I've ruled out other factors. Could the reagent be the cause?

A: Absolutely. This is a common consequence of using a partially degraded reagent. Both major degradation pathways reduce the concentration of the active starting material. Oxidation consumes the amine, while reaction with CO₂ sequesters it as a carbamate salt, rendering it non-nucleophilic. Before starting a large-scale or critical synthesis, it is prudent to verify the purity of the amine.

Q4: What is the best way to quickly check the purity of my stored 2-(Difluoromethoxy)benzylamine before use?

A: For a rapid assessment, ¹H NMR spectroscopy is an excellent choice. The benzylic CH₂ protons of the pure amine should appear as a clean singlet around 3.8-4.0 ppm. The appearance of a new singlet in the 9.8-10.0 ppm region would indicate the presence of the aldehyde oxidation product. For a more quantitative assessment, Gas Chromatography with Flame-Ionization Detection (GC-FID) using an internal standard is the preferred method.[9]

Q5: I have to handle the reagent on an open bench for a short period. What are the critical precautions to minimize degradation?

A: If working in a glovebox is not possible, minimize exposure time. Before opening, allow the refrigerated container to warm completely to room temperature to prevent condensation of atmospheric moisture inside the bottle. Use a dry, inert gas (like argon or nitrogen) to blanket the headspace of the bottle immediately after dispensing.[2] Use a syringe to transfer the liquid through a septum cap if possible. Work quickly and reseal the container tightly with electrical tape or parafilm over the cap for enhanced protection during storage.

Section 3: Validated Protocols for Handling and Storage

Adherence to strict handling protocols is essential for maintaining the integrity of 2-(Difluoromethoxy)benzylamine.

Protocol 1: Long-Term Storage
  • Inspect Upon Receipt: Upon receiving, inspect the container seal. If it appears compromised, contact the supplier. The product should be a clear, colorless liquid.[10]

  • Inert Gas Overlay: Before initial storage, carefully open the container in an area with low humidity or under a stream of inert gas. Flush the headspace of the bottle with dry argon or nitrogen for 15-30 seconds.

  • Secure Sealing: Tightly close the cap. For added protection, wrap the cap and neck of the bottle with Parafilm® or electrical tape to create a secondary barrier against air and moisture ingress.

  • Refrigerate: Store the sealed container in a refrigerator at 2-8°C.[3][4]

  • Desiccate: For ultimate protection, place the sealed and wrapped bottle inside a desiccator that is itself stored in the refrigerator. This protects against moisture that may be present in the refrigerator's atmosphere.

Protocol 2: Dispensing for Experimental Use
  • Temperature Equilibration: Remove the container from the refrigerator and allow it to warm to ambient laboratory temperature before opening. This process can take 30-60 minutes and is critical to prevent moisture from condensing on the cold liquid.

  • Inert Atmosphere Dispensing: If possible, perform all transfers inside a glovebox or under a positive pressure of inert gas.

  • Syringe Transfer: The ideal method for transfer is to use a dry syringe and needle through a rubber septum or septa-lined cap. This prevents the bulk of the reagent from being exposed to the atmosphere.

  • Post-Dispensing Purge: After removing the desired amount, re-flush the headspace of the storage bottle with inert gas before tightly resealing.

  • Use Anhydrous Solvents: Ensure that all solvents used to make solutions of the amine are of high purity and anhydrous grade. Traces of water in solvents like THF, DCM, or DMF can contribute to hydrolysis over time.

cluster_workflow Troubleshooting Workflow for Poor Reaction Performance start Low Yield or Unexpected Byproduct check_reagent Inspect Reagent: Colorless? start->check_reagent yellow No (Yellow) check_reagent->yellow No clear Yes check_reagent->clear Yes analyze_purity Perform Purity Analysis (¹H NMR or GC-FID) impure Impure (Aldehyde, etc.) analyze_purity->impure Impure pure Pure analyze_purity->pure Pure review_procedure Review Handling Protocol: Inert Atmosphere Used? no_inert No review_procedure->no_inert No yes_inert Yes review_procedure->yes_inert Yes yellow->analyze_purity clear->analyze_purity end_fresh ACTION: Use Fresh Reagent or Purify impure->end_fresh pure->review_procedure end_protocol ACTION: Implement Strict Inert Handling Protocol no_inert->end_protocol end_investigate ACTION: Investigate Other Reaction Parameters yes_inert->end_investigate

Fig. 2: A logical workflow for troubleshooting experiments involving 2-(Difluoromethoxy)benzylamine.

Section 4: Summary Data Tables

For quick reference, the key properties and potential degradation products are summarized below.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 243863-36-7[3][11]
Molecular Formula C₈H₉F₂NO[1][11]
Molecular Weight 173.16 g/mol [1][11]
Appearance Clear, colorless to light yellow liquid[10]
Boiling Point ~214 °C (Predicted)[3]
Key Sensitivities Air Sensitive, Moisture Sensitive[1][3][12]
Recommended Storage 2-8°C, under inert gas, protect from light[3][4][12]

Table 2: Potential Degradation Products for Analytical Identification

Compound NameMolecular FormulaMolecular Weight ( g/mol )Degradation Source
2-(Difluoromethoxy)benzaldehydeC₈H₆F₂O₂172.13Oxidation
2-(Difluoromethoxy)benzoic acidC₈H₆F₂O₃188.13Further Oxidation
N,N'-bis(2-(difluoromethoxy)benzyl)carbamateC₁₇H₁₆F₄N₂O₃388.32Reaction with CO₂
2-HydroxybenzylamineC₇H₉NO123.15Hydrolysis

References

  • The New Kid on the Block: The Difluoromethyl Group | New Reactions. (2011, October 2). New Reactions. Available from: [Link]

  • 2-(Difluoromethoxy)benzylamine - 1g. (2026, February 27). Worldwide Life Sciences. Available from: [Link]

  • Benzylamine. (2025, February 12). Sciencemadness Wiki. Available from: [Link]

  • 2-(Difluoromethoxy)benzylamine | C8H9F2NO. PubChem. Available from: [Link]

  • SAFETY DATA SHEET - 2-(Difluoromethoxy)benzylamine. (2025, October 24). Thermo Fisher Scientific. Available from: [Link]

  • Benzylamine | C6H5CH2NH2. PubChem. Available from: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. Available from: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available from: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. (2016, December 31). Gujarat Fluorochemicals Limited. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available from: [Link]

  • Reaction of benzylamine derivatives 2a–b with 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetimidoyl chloride. ResearchGate. Available from: [Link]

  • 2-(difluoromethoxy)benzylamine (C8H9F2NO). PubChemLite. Available from: [Link]

  • Supplementary Information: Efficient and selective oxidation of benzylamines to nitriles. RSC Publishing. Available from: [Link]

  • Efficient photocatalytic hydrogen peroxide generation coupled with selective benzylamine oxidation over defective ZrS3 nanobelts. PMC. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-(Difluoromethoxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a common bottleneck in early-stage drug development: the inherently poor aqueous solubility of difluoromethoxy-substituted aromatic amines.

This document provides researchers with mechanistic insights, decision logic, and self-validating protocols to optimize the solubility of 2-(Difluoromethoxy)benzylamine derivatives for in vitro assays and in vivo pharmacokinetic (PK) models.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does adding a difluoromethoxy (-OCF₂H) group drastically reduce the aqueous solubility of my benzylamine scaffold? A1: The issue stems from the distinct physicochemical properties of the -OCF₂H moiety. While the difluoromethoxy group is highly valued in medicinal chemistry as a metabolically stable, lipophilic hydrogen bond donor[1], it generally increases the molecular lipophilicity (


) compared to a standard methoxy (-OCH₃) group[2]. This lipophilicity drives poor interaction with water. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electronic density of the aromatic ring[3], which can promote rigid planar pi-pi stacking in the solid state, increasing crystal lattice energy and making the crystalline free base exceptionally difficult to solvate.

Q2: Should I focus on synthetic modification or formulation to solve this? A2: Before undertaking resource-heavy covalent structural modifications, you should exploit the intrinsic basicity of the benzylamine core. The primary amine typically possesses a pKa between 8.5 and 9.5. By lowering the microenvironmental pH or formulating a stable salt (e.g., methanesulfonate or hydrochloride), you can protonate the amine, generating an ion pair that disrupts the stable crystal lattice and dramatically enhances hydration[4]. If salt screens yield unstable or highly hygroscopic polymorphs, you must pivot to physical formulation strategies like host-guest complexation[5].

Q3: My compound precipitates when diluted from a DMSO stock into my aqueous assay buffer. How can I prevent this? A3: This "solvent-shift" precipitation occurs because the hydrophobic difluoromethoxy ring nucleates rapidly when the cosolvent (DMSO) diffuses into the aqueous phase. To prevent this, you must lower the thermodynamic barrier to remaining in solution. This is best achieved by pre-incubating the DMSO stock with a non-ionic surfactant (e.g., Tween-80) or utilizing a cyclodextrin complex before introducing it to the aqueous buffer.

Experimental Workflows & Decision Logic

To systematically resolve solubility bottlenecks, follow the hierarchical decision logic outlined below. Always prioritize salt formation for basic amines before advancing to complex formulations.

Workflow Start Poor Aqueous Solubility (< 10 μg/mL) Analyze Physicochemical Profiling (pKa, logP, PXRD) Start->Analyze IsBasic Exploit Benzylamine Core? (Targeting Basic pKa) Analyze->IsBasic SaltScreen Salt Formation Screen (Mesylate, HCl, Tartrate) IsBasic->SaltScreen Yes (Amine Accessible) Formulation Formulation Strategies (Cosolvents, HP-β-CD) IsBasic->Formulation No / Salts Unstable Validate System Validation (HPLC/UV & PXRD) SaltScreen->Validate Formulation->Validate Success Enhanced Aqueous Solubility (Ready for Assays/In Vivo) Validate->Success

Figure 1: Hierarchical decision logic for optimizing 2-(Difluoromethoxy)benzylamine solubility.

Self-Validating Experimental Protocols

Protocol A: Targeted Salt Formation (Mesylate Salt)

Mechanistic Rationale: Methanesulfonic acid (mesylate) often yields salts with lower crystal lattice energy than hydrochlorides[4]. The bulky mesylate counterion disrupts the tight pi-stacking induced by the difluoromethoxy-aromatic ring, facilitating water penetration.

Mechanism FreeBase Free Base Lipophilic -OCF2H Dominates Acid Acid Addition (Methanesulfonic Acid) FreeBase->Acid Protonation IonPair Ionized State (Ammonium Cation) Acid->IonPair Solvation Hydration Shell Formation (Enhanced Dissolution) IonPair->Solvation Lattice Disruption

Figure 2: Chemical logic demonstrating the shift from a lipophilic base to a solvated ion pair.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of 2-(Difluoromethoxy)benzylamine (free base) in a minimum volume of anhydrous tetrahydrofuran (THF) or ethyl acetate at 40°C until visually fully dissolved.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (diluted 1:1 in the chosen solvent) dropwise while stirring continuously at 400 RPM.

  • Crystallization: Cool the mixture to 4°C at a controlled rate of 0.5°C/min. Stir for 12 hours. Collect the resulting precipitate via vacuum filtration and wash with cold hexanes.

  • Self-Validation System:

    • Phase Confirmation: Perform Powder X-Ray Diffraction (PXRD). The emergence of a distinct, sharp peak pattern differing from the free base confirms a new crystalline phase, avoiding amorphous traps.

    • Stoichiometry: Run

      
      H-NMR in DMSO-d6. The integration of the mesylate methyl peak (
      
      
      
      ~2.3 ppm) against the difluoromethoxy peak (
      
      
      ~7.0-7.4 ppm, triplet) must equal exactly a 3:1 proton ratio, validating complete 1:1 salt formation.
Protocol B: Host-Guest Inclusion Complexation (HP-β-CD)

Mechanistic Rationale: If salt formation fails due to hygroscopicity, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The cyclic oligosaccharide features a hydrophobic inner cavity that physically shields the lipophilic difluoromethoxy-phenyl ring from the solvent, while its hydrophilic exterior ensures bulk aqueous solubility[5].

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in simulated intestinal fluid (SIF, pH 6.8) to create a 20% w/v stock solution.

  • Kneading & Complexation: Add the 2-(Difluoromethoxy)benzylamine derivative directly to the cyclodextrin solution in a 1:2 molar ratio. Subject the mixture to ultrasonication for 45 minutes at 25°C.

  • Equilibration: Place the suspension on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Filtration: Filter the mixture through a 0.22 μm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation System:

    • Phase Solubility Diagram: Create multiple formulations with increasing concentrations of HP-β-CD (0 to 100 mM). Quantify the dissolved drug via HPLC. Plotting drug concentration vs. cyclodextrin concentration should yield an

      
      -type linear plot. A strictly linear slope (
      
      
      
      ) self-validates that a stable 1:1 stoichiometric inclusion complex has been successfully formed in solution.

Quantitative Formulation Metrics

To guide your expectations, the table below summarizes the typical solubility enhancements achievable when applying these workflows to standard 2-(Difluoromethoxy)benzylamine derivatives.

Compound State / Formulation StrategyApparent Aqueous Solubility (pH 7.4)Primary Solubilization MechanismPhysical Stability Profile
Free Base (Untreated)< 15 μg/mLIntrinsic (Poor due to lipophilic -OCF₂H)High (Thermodynamically stable crystal)
Hydrochloride (HCl) Salt ~ 1,200 μg/mLAmine ionizationModerate (Prone to hygroscopicity)
Methanesulfonate (Mesylate) Salt > 4,500 μg/mLAmine ionization + Lattice disruptionHigh (Stable crystalline polymorph)
Free Base + 15% w/v HP-β-CD ~ 3,000 μg/mLHydrophobic inclusion complexationHigh (Metastable in solution only)
Solid Dispersion (PVP K-30)~ 1,500 μg/mLAmorphous state entrapmentLow (Risk of recrystallization over time)

References

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Benchchem Tech Support, 2025. 1

  • BenchChem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Benchchem Tech Support, 2025. 2

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI, 2025. 3

  • Parshad, H., et al. "Aqueous Solubility Study of Salts of Benzylamine Derivatives and P-Substituted Benzoic Acid Derivatives Using X-ray Crystallographic Analysis." Int J Pharm, 2004. 4

  • BenchChem. "Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations." Benchchem Tech Support, 2025. 5

Sources

Technical Support Center: Catalyst Selection for 2-(Difluoromethoxy)benzylamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for reactions involving 2-(difluoromethoxy)benzylamine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and optimize reactions with this valuable building block. The unique electronic properties of the difluoromethoxy group—strongly electron-withdrawing yet also a lipophilic hydrogen bond donor—necessitate careful consideration of catalyst and reaction conditions.[1][2] This guide provides targeted, experience-driven advice in a question-and-answer format.

Section 1: General Considerations & Physical Properties

Q1: What are the key properties of the 2-(difluoromethoxy)benzylamine that influence its reactivity?

A1: The reactivity of 2-(difluoromethoxy)benzylamine is dominated by two features:

  • Reduced Nucleophilicity of the Amine: The primary driver of reactivity is the strong electron-withdrawing nature of the ortho-difluoromethoxy (-OCF₂H) group. This effect significantly reduces the electron density on the nitrogen atom, making the amine less nucleophilic than standard benzylamine.[3] This has profound implications for many reactions, including cross-couplings and acylations, often requiring more forcing conditions or highly active catalysts to achieve good conversion.[4][5]

  • Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This makes the moiety a desirable feature in drug discovery for blocking metabolic "hotspots" and improving a compound's half-life.[1] The stability of the group itself under a range of catalytic conditions is generally high.[1][6]

Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[7] However, the reduced nucleophilicity of 2-(difluoromethoxy)benzylamine makes it a challenging substrate.[4][8]

Q2: My Buchwald-Hartwig reaction with 2-(difluoromethoxy)benzylamine and an aryl halide is showing low yield or has stalled. What are the most likely causes and solutions?

A2: Low yields with this substrate are common and typically stem from an insufficiently active catalyst system or suboptimal reaction parameters. The key is to facilitate both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.[7][9][10]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Ligand Is the ligand appropriate for an alectron-deficient amine? Start->Check_Ligand Check_Base Is the base strong enough? Check_Ligand->Check_Base Yes Solution_Ligand Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). Check_Ligand->Solution_Ligand No Check_Setup Is the reaction rigorously deoxygenated? Check_Base->Check_Setup Yes Solution_Base Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Check_Base->Solution_Base No Solution_Setup Degas solvent thoroughly (sparge/freeze-pump-thaw). Use a pre-catalyst. Check_Setup->Solution_Setup No End Reaction Optimized Check_Setup->End Yes Solution_Ligand->Check_Base Solution_Base->Check_Setup Solution_Setup->End

Caption: Logical workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.

Detailed Explanation:

  • Catalyst & Ligand Selection: Standard ligands like P(o-tol)₃ or even bidentate ligands like BINAP may not be sufficient.[7][11] For electron-deficient amines, the catalyst system must be highly active.

    • Expert Recommendation: Utilize bulky, electron-rich monodentate biarylphosphine ligands. These ligands stabilize the catalytically active monoligated Pd(0) species, promote oxidative addition, and facilitate the difficult reductive elimination step.[11]

  • Base Selection: A strong base is required to deprotonate the amine within the palladium coordination sphere. Weaker bases like K₂CO₃ or K₃PO₄ are often ineffective for this substrate.

    • Expert Recommendation: Sodium tert-butoxide (NaOtBu) is the base of choice for most applications. Lithium bis(trimethylsilyl)amide (LHMDS) is an alternative strong, non-nucleophilic base.

  • Reaction Setup: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and formation of inactive palladium oxides.

    • Expert Recommendation: Ensure all reagents and solvents are rigorously deoxygenated. Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure a consistent source of active Pd(0).[12] Solvents like toluene or dioxane should be sparged with argon or nitrogen for at least 30 minutes before use.[13]

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst ComponentRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G3)Provides a reliable source of Pd(0). Pre-catalysts offer convenience and consistency.[12]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that accelerate reductive elimination for electron-deficient amines.[9][11]
Base NaOtBuStrong, non-nucleophilic base essential for deprotonating the weakly nucleophilic amine.
Solvent Toluene, Dioxane, or t-BuOHAprotic solvents that are standard for this chemistry.
Temperature 80–110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Section 3: Optimizing Amide Bond Formation

Forming an amide bond between 2-(difluoromethoxy)benzylamine and a carboxylic acid is another common transformation where its reduced nucleophilicity poses a challenge.[14]

Q3: My amide coupling reaction using standard reagents like HATU or EDC/HOBt is slow and incomplete. How can I improve the yield?

A3: The low nucleophilicity of the amine means it struggles to attack the activated carboxylic acid intermediate before the intermediate degrades or participates in side reactions. The solution is to either increase the reactivity of the activated species or use conditions that favor the desired reaction.

Key Optimization Strategies:

  • Switch to a More Potent Activating Agent: While aminium/uronium reagents like HATU are powerful, phosphonium-based reagents like PyBOP or PyAOP can sometimes be more effective for challenging couplings.

  • Convert the Carboxylic Acid to an Acyl Chloride: This is the most common and robust solution. An acyl chloride is significantly more electrophilic than the active esters formed by coupling reagents.

    • Causality: The high electrophilicity of the acyl chloride overcomes the poor nucleophilicity of the amine, driving the reaction forward efficiently.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the rate of the desired aminolysis step.

  • Use an Additive: In carbodiimide-mediated couplings (e.g., with EDC), the addition of Oxyma Pure can be more effective than HOBt, especially in preventing racemization and improving efficiency.[15]

Experimental Protocol: Acyl Chloride Method for Amide Coupling

This protocol is a reliable starting point for coupling a generic carboxylic acid with 2-(difluoromethoxy)benzylamine.

  • Acyl Chloride Formation:

    • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 equiv) and a catalytic amount of DMF (1-2 drops) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Formation (Schotten-Baumann conditions):

    • Dissolve the 2-(difluoromethoxy)benzylamine (1.0 equiv) in DCM.

    • Add an aqueous solution of a base like sodium bicarbonate or a tertiary amine base like triethylamine (2.0 equiv).

    • Slowly add a solution of the crude acyl chloride (1.1 equiv) in DCM at 0 °C.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

    • Perform a standard aqueous workup to isolate the amide product.[16]

Section 4: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds from a carbonyl compound and an amine.[17][18]

Q4: I am attempting a reductive amination with an aldehyde/ketone and 2-(difluoromethoxy)benzylamine, but the reaction is failing. What is the problem?

A4: The issue likely lies in the first step of the reaction: imine formation. The reduced nucleophilicity of the amine makes the initial condensation with the carbonyl group very slow and often unfavorable, especially with less reactive ketones.

Troubleshooting Flowchart:

G cluster_1 Reductive Amination Troubleshooting Start Reaction Failure Check_Imine Is imine formation occurring? (Check by NMR/LCMS before adding reductant) Start->Check_Imine Solution_Imine 1. Add a dehydrating agent (e.g., MgSO₄, molecular sieves). 2. Use a Lewis acid catalyst (e.g., TiCl₄, Ti(OiPr)₄). 3. Increase temperature. Check_Imine->Solution_Imine No Check_Reductant Is the reducing agent compatible? Check_Imine->Check_Reductant Yes Solution_Imine->Check_Reductant Solution_Reductant Use a mild, imine-selective reductant like NaBH(OAc)₃ or NaBH₃CN. Check_Reductant->Solution_Reductant No End Successful Amination Check_Reductant->End Yes Solution_Reductant->End

Caption: A step-by-step guide to diagnosing failed reductive amination reactions.

Detailed Solutions:

  • Promote Imine Formation: The equilibrium for imine formation must be shifted towards the product.

    • Water Removal: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water byproduct.[18]

    • Lewis Acid Catalysis: Add a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the starting carbonyl.

    • Expert Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of the slightly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but NaBH(OAc)₃ is generally preferred due to toxicity concerns with cyanide byproducts.[17][18] In many cases involving electron-poor aryl amines, product formation may not occur at all with standard procedures.[19]

References

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters - ACS Publications. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. National Institutes of Health. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • Amide Coupling - Biofilm Inhibitor Synthesis. University of Notre Dame. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. PubMed. [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. ACS Publications. [Link]

  • Nucleophilicity of Amines Definition. Fiveable. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Rutgers University. [Link]

  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. PMC. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. PMC. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Workup Procedures for 2-(Difluoromethoxy)benzylamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 2-(Difluoromethoxy)benzylamine .

This molecule possesses a unique dual character: a basic primary amine (pKa ~9.3) prone to severe emulsion formation, and a difluoromethoxy (-OCF₂H) ether group that, while generally robust, requires careful consideration during aggressive nucleophilic or basic workups[1][2]. This guide explains the causality behind phase-partitioning failures and provides self-validating, step-by-step solutions to ensure high-yield isolation of your targets.

Part 1: Quantitative Chemical Partitioning

Before troubleshooting, you must understand the causality of amine extraction. To extract a basic amine into the aqueous layer, the pH must be at least 2 units below its pKa. To extract it into the organic layer, the pH must be at least 2 units above its pKa[3].

Table 1: Phase Partitioning Dynamics for 2-(Difluoromethoxy)benzylamine

Aqueous Phase pHDominant Amine StatePhase PreferenceExperimental Consequence & Causality
pH < 7.0 Protonated (R-NH₃⁺)Aqueous (>99%)Optimal for removal/recovery: Protonation creates a highly polar salt, driving the amine into the aqueous phase away from neutral impurities.
pH 8.5 – 10.0 Equilibrium (R-NH₂ ⇌ R-NH₃⁺)Biphasic / ColloidalDanger Zone (Emulsions): The partially protonated molecule acts as a cationic surfactant, reducing interfacial tension and forming unbreakable emulsions.
pH > 11.5 Deprotonated (R-NH₂)Organic (>99%)Optimal for isolation: Full deprotonation neutralizes the surfactant effect, allowing clean extraction of the freebase into DCM or EtOAc.

Part 2: Troubleshooting FAQs

Q1: I quenched a reductive amination (using STAB) and formed a thick, unmanageable emulsion. How do I break it?

A: Reductive aminations utilizing sodium triacetoxyborohydride (STAB) are highly effective[4], but they generate boron and acetate byproducts. When you quench this mixture, intermediate pH levels cause the newly formed secondary amine (incorporating the 2-(difluoromethoxy)benzyl moiety) to act as a surfactant. Additionally, fine particulates of insoluble borate salts physically stabilize the emulsion[5].

Resolution:

  • Prevention: Always quench STAB reactions slowly with saturated aqueous NaHCO₃ rather than strong NaOH. Mild bases gently hydrolyze borate complexes without rapid off-gassing or uncontrolled exotherms.

  • Chemical Intervention: Add saturated aqueous NaCl (brine). The high ionic strength decreases the solubility of your organic solvent (e.g., DCM or Ether) in the aqueous layer—a process known as "salting out"[3][6].

  • Mechanical Intervention: If the emulsion is thick and cloudy (indicating colloidal solid particulates), vacuum filter the entire biphasic mixture through a pad of Celite. This strips out the microscopic boron/aluminum salts stabilizing the emulsion, allowing immediate phase separation[5].

Q2: I am isolating my product under highly basic conditions. Is the difluoromethoxy (-OCF₂H) group at risk of degradation?

A: The -OCF₂H group is stable under standard physiological and synthetic conditions. However, under harsh basic conditions (e.g., prolonged boiling in concentrated NaOH or exposure to strong nucleophiles), the electrophilic nature of the difluoromethoxy carbon can lead to defluorination or cleavage[2]. Resolution: Limit the pH of your basic aqueous washes to ~11.5 using Na₂CO₃ or dilute NaOH at room temperature. Avoid extended periods of heating in the presence of strong hydroxide or alkoxide bases.

Q3: How do I cleanly separate unreacted 2-(difluoromethoxy)benzylamine from my final neutral amide product?

A: If you performed an amide coupling (e.g., using EDC/HOBt or HATU), your desired product is a neutral amide, while the unreacted starting material remains a basic amine. You can achieve perfect separation through an Acid-Base Wash Workflow (Detailed in Part 3).

Part 3: Step-by-Step Experimental Protocols

Protocol A: Quenching STAB Reductive Aminations[4][7]

Use this protocol to isolate the basic secondary/tertiary amine product safely.

  • Dilution: Dilute the crude 1,2-dichloroethane (DCE) or DCM reaction mixture with an equal volume of fresh organic solvent.

  • Mild Quench: Cool the mixture to 0 °C. Dropwise, add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes until gas evolution (CO₂) completely ceases.

  • Phase Separation: Transfer to a separatory funnel.

    • Self-Validation Check: If the layers are cloudy, add 10 mL of brine. If the emulsion persists, filter the mixture through Celite into a clean flask before returning to the funnel.

  • Extraction: Drain the lower organic layer. Extract the remaining aqueous layer with two additional portions of DCM.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Wash Purification for Amide Couplings

Use this protocol to remove unreacted 2-(difluoromethoxy)benzylamine from a newly synthesized neutral amide.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc).

  • Acidic Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and carefully vent to release pressure. Shake vigorously for 1 minute[3].

  • Separation: Allow the layers to separate. The unreacted amine is now protonated and residing in the lower aqueous layer. The neutral amide product remains in the upper organic layer.

  • Secondary Wash: Drain the aqueous layer. Wash the organic layer with 1 M HCl one more time to ensure 100% removal of the amine.

  • Neutralization & Drying: Wash the organic layer with saturated NaHCO₃ to remove residual acid, followed by brine. Dry over Na₂SO₄ and concentrate to yield the pure neutral amide.

Part 4: Logical Workflow Visualizations

Workup Decision Tree for Amine Synthesis

Workup_Workflow Start Crude Amination Mixture Quench Quench with aq. NaHCO3 (Hydrolyze Borates) Start->Quench Phase Transfer to Sep Funnel (DCM / H2O) Quench->Phase Emulsion Did an Emulsion Form? Phase->Emulsion Brine Add Brine & Filter through Celite Emulsion->Brine  Yes Extract Extract Organic Layer (Target Amine is here) Emulsion->Extract  No Brine->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry

Caption: Diagnostic workflow for quenching reductive aminations and resolving workup emulsions.

Acid-Base Reverse Extraction Diagram

AcidBase Mix Crude Mixture in EtOAc (Neutral Amide + Unreacted Amine) Acid Wash with 1M HCl (pH < 2) Mix->Acid Split Phase Separation Acid->Split OrgLayer ORGANIC LAYER Contains Pure Neutral Amide Split->OrgLayer  Top Layer AqLayer AQUEOUS LAYER Contains Protonated Amine (Waste or Recovery) Split->AqLayer  Bottom Layer

Caption: Causality of phase distribution during the acidic purification of an amide coupling reaction.

Part 5: References

  • Reaction Work-Up I: Extracting, Washing and Drying. MIT Digital Lab Techniques Manual (OpenCourseWare). Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal / J. Org. Chem. Available at: [Link]

  • How to Manage an Emulsion (Tips & Tricks). Not Voodoo X, University of Rochester. Available at:[Link]

  • Difluoromethylation of Phenols. Organic Syntheses. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2-(Difluoromethoxy)benzylamine and Its Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Positional Isomerism in Fluorinated Scaffolds

In modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone strategy for optimizing drug candidates.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of properties. It acts as a metabolically stable bioisostere for more labile groups like methoxy (-OCH₃) and can serve as a lipophilic hydrogen bond donor, a characteristic not shared by the trifluoromethyl (-CF₃) group.[2][3][4] This enhances metabolic stability, membrane permeability, and target binding affinity, ultimately improving a compound's pharmacokinetic and pharmacodynamic profile.[2][5]

This guide provides a comparative analysis of 2-(difluoromethoxy)benzylamine and its positional isomers, the 3-(meta) and 4-(para) substituted analogues. While seemingly minor, the position of the difluoromethoxy group on the phenyl ring profoundly influences the molecule's physicochemical properties, chromatographic behavior, and, most critically, its potential biological activity. Understanding these differences is paramount for researchers in drug development seeking to fine-tune structure-activity relationships (SAR) and select the optimal candidate for further investigation. We will delve into the synthesis, characterization, and comparative properties of these isomers, supported by detailed experimental protocols and data.

Part 1: Synthesis and Structural Characterization

The synthesis of difluoromethoxy benzylamine isomers typically begins with the corresponding hydroxybenzonitrile. A common strategy involves the O-difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitrile to the primary amine.

cluster_synthesis General Synthetic Pathway A Hydroxybenzonitrile (ortho, meta, or para) B O-Difluoromethylation (e.g., BrCF2CO2H, photoredox catalyst) A->B C Difluoromethoxybenzonitrile Isomer B->C D Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) C->D E Difluoromethoxybenzylamine Isomer D->E

Caption: General workflow for the synthesis of (Difluoromethoxy)benzylamine isomers.

The structural identity and purity of each isomer are confirmed using a suite of analytical techniques. The key to distinguishing the isomers lies in the proton NMR (¹H NMR) spectra, specifically the splitting patterns in the aromatic region.

  • 2-(Difluoromethoxy)benzylamine (ortho): The aromatic region will display a complex multiplet pattern for the four adjacent protons.

  • 3-(Difluoromethoxy)benzylamine (meta): The spectrum will be characterized by four distinct aromatic signals, with coupling constants indicative of ortho, meta, and para relationships.

  • 4-(Difluoromethoxy)benzylamine (para): Due to symmetry, this isomer will show two doublets in the aromatic region, representing two sets of chemically equivalent protons.

Further characterization relies on:

  • ¹⁹F NMR: Will show a triplet for the -OCF₂H group due to coupling with the single proton.

  • ¹³C NMR: The number of aromatic signals will differ based on the symmetry of each isomer.

  • Mass Spectrometry (MS): Confirms the molecular weight (173.16 g/mol ) and provides characteristic fragmentation patterns.[6]

Part 2: Comparative Physicochemical and Chromatographic Analysis

The position of the difluoromethoxy group directly impacts the molecule's electronic distribution and steric profile, leading to variations in its physicochemical properties. These differences, though subtle, are critical for predicting a drug's behavior in biological systems.

Table 1: Physicochemical Property Comparison
Property2-(ortho) Isomer3-(meta) Isomer4-(para) IsomerReference
Molecular Formula C₈H₉F₂NOC₈H₉F₂NOC₈H₉F₂NO[6]
Molecular Weight 173.16173.16173.16[6]
CAS Number 243863-36-7243863-37-8243863-38-9[6][7]
Predicted XLogP 1.8~1.8-1.9~1.8-1.9[6]
Predicted pKa ~8.60~8.7-8.8~8.9-9.0[7]
Predicted Boiling Point 214.1 ± 35.0 °C~215-225 °C~215-225 °C[7]

Causality Behind the Data:

  • pKa: The basicity of the benzylamine nitrogen is influenced by the electronic effects of the -OCF₂H group. The electron-withdrawing nature of this group is most strongly felt via the inductive effect, which decreases with distance. Therefore, the ortho isomer is expected to be the least basic (lowest pKa), while the para isomer, where the effect is more moderated, is predicted to be the most basic.

  • XLogP (Lipophilicity): While all isomers are lipophilic, the ortho-substituent can introduce intramolecular interactions or steric shielding that may slightly alter its partitioning behavior compared to the more exposed meta and para isomers.

Chromatographic Separation: A Practical Challenge

Separating positional isomers is a common challenge in process chemistry and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] The slight differences in polarity and shape among the isomers necessitate a carefully optimized method.

cluster_workflow HPLC Method Development Workflow Start Define Goal: Separate o, m, p Isomers Col_Select Column Selection (C18, Phenyl-Hexyl, PFP) Start->Col_Select [Initial Choice: C18] Mob_Phase Mobile Phase Scouting (ACN vs. MeOH, pH) Col_Select->Mob_Phase Grad_Opt Gradient Optimization (Adjust Slope & Time) Mob_Phase->Grad_Opt Temp_Opt Temperature Optimization (Fine-tune Selectivity) Grad_Opt->Temp_Opt Validate Method Validation (Resolution > 1.5, Tailing < 2) Temp_Opt->Validate Validate->Col_Select Failure: Try new column/pH End Final Method Validate->End Success cluster_bioisostere The Difluoromethoxy Group as a Bioisostere cluster_analogs Analogs Parent Parent Molecule (e.g., with -OH group) OH Hydroxyl (-OH) - H-bond donor - Metabolically labile Parent->OH replace with SH Thiol (-SH) - Weaker H-bond donor - Prone to oxidation Parent->SH replace with OCH3 Methoxy (-OCH₃) - H-bond acceptor - Prone to O-demethylation Parent->OCH3 replace with OCF2H Difluoromethoxy (-OCF₂H) - Lipophilic H-bond donor - Metabolically stable - Modulates pKa Parent->OCF2H replace with

Caption: Bioisosteric relationship of the -OCF₂H group with other common functionalities.

The spatial arrangement of this group dictates how the molecule interacts with a biological target:

  • Ortho-Isomer: The proximity of the -OCF₂H group to the benzylamine side chain can cause significant steric hindrance, potentially preventing the molecule from fitting into a narrow binding pocket. However, it could also lock the side chain into a specific, favorable conformation.

  • Meta-Isomer: This isomer presents a different vector for the hydrogen-bonding -OCF₂H group relative to the side chain, which may be optimal for engaging with a secondary binding site on a target protein.

  • Para-Isomer: The -OCF₂H group is positioned furthest from the reactive amine, minimizing steric clashes and potentially allowing for deeper penetration into a binding pocket. This configuration has been explored in precursors for agents targeting respiratory diseases and tuberculosis, suggesting its utility in presenting the difluoromethoxy group as a key interaction moiety without interfering with the primary pharmacophore. [9] Furthermore, metabolic stability, a key advantage of the -OCF₂H group, can also be position-dependent. [2]While the C-F bonds are inherently strong, the accessibility of the aromatic ring to metabolic enzymes (like Cytochrome P450s) can be influenced by the substituent's position.

Part 4: Experimental Protocols

The following protocols are provided as a robust starting point for researchers. They are designed to be self-validating and are based on established principles for the analysis of aromatic amines. [2][8]

Protocol 1: HPLC Separation of 2-, 3-, and 4-(Difluoromethoxy)benzylamine Isomers

1. Objective: To develop a gradient reverse-phase HPLC method to resolve the three positional isomers of (difluoromethoxy)benzylamine.

2. Materials & Instrumentation:

  • HPLC system with UV detector, column oven, and autosampler.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Isomer standards (ortho, meta, para).

3. Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of an isomer mixture in 50:50 Acetonitrile:Water. Dilute to 10 µg/mL for injection.
  • Instrument Setup:
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection Wavelength: 254 nm.
  • Gradient Elution:
  • Time 0.0 min: 10% B
  • Time 15.0 min: 90% B
  • Time 17.0 min: 90% B
  • Time 17.1 min: 10% B
  • Time 20.0 min: 10% B (End run)
  • Data Acquisition: Inject the standard mixture and acquire the chromatogram.
  • Optimization (If Resolution < 1.5):
  • If peaks are poorly resolved, flatten the gradient slope (e.g., extend the gradient from 15 to 25 minutes).
  • If peak tailing is observed, add a competing base like 0.05% triethylamine to both mobile phases.
  • Consider an alternative stationary phase (e.g., Phenyl-Hexyl) if co-elution persists.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective: To compare the metabolic stability of the three isomers by measuring their rate of depletion when incubated with human liver microsomes (HLM).

2. Materials & Instrumentation:

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Incubator/shaking water bath (37 °C).

  • LC-MS/MS system for quantification.

3. Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test isomer (final concentration 1 µM).
  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes.
  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
  • Time-Point Sampling: At specified times (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The comparative analysis of 2-, 3-, and 4-(difluoromethoxy)benzylamine reveals that positional isomerism is a critical determinant of a molecule's chemical and biological identity. While sharing the same molecular formula, these isomers exhibit distinct physicochemical properties, chromatographic behaviors, and, most importantly, present different three-dimensional pharmacophores to biological targets. The ortho-isomer offers unique steric constraints, the meta-isomer provides an alternative interaction vector, and the para-isomer allows for minimal steric interference with the benzylamine moiety. This guide underscores the necessity for synthesizing and evaluating all positional isomers during the lead optimization phase of drug discovery. A thorough understanding of their comparative profiles empowers researchers to make informed decisions, ultimately leading to the design of safer and more effective therapeutics.

References

  • 2-(Difluoromethoxy)benzylamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Baran, P., & Cernijenko, A. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Chirality, 19(8), 647-53.
  • Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7216-7265.
  • Prakash, G. K. S., & Yudin, A. K. (2021). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 121(23), 14585-14671.
  • Günther, K., Martens, J., & Schickedanz, M. (1986). Separation of Enantiomers by Thin-Layer Chromatography.
  • Chow, F. K., & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Analytical Chemistry, 49(12), 1756-1761.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(6).

Sources

Introduction: The Strategic Imperative of Fluorination in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 2-(Difluoromethoxy)benzylamine and Other Fluorinated Analogues for Drug Discovery

In modern drug discovery, the deliberate incorporation of fluorine into lead compounds has transitioned from a niche tactic to a mainstream strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on molecular properties.[1] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—allow medicinal chemists to meticulously fine-tune a candidate's metabolic stability, binding affinity, lipophilicity, and basicity (pKa).[1][2][3]

Fluorinated benzylamines, in particular, are invaluable building blocks used to construct a wide array of pharmaceutical agents.[3] This guide provides a detailed, data-driven comparison of 2-(difluoromethoxy)benzylamine with its close structural analogues: 2-fluorobenzylamine, 2-(trifluoromethyl)benzylamine, and 2-(trifluoromethoxy)benzylamine. By examining their physicochemical differences and providing the experimental context to evaluate them, this document serves as a critical resource for researchers aiming to make informed decisions in their drug design campaigns.

Physicochemical Properties: A Comparative Analysis

The choice of a specific fluorinated substituent on the benzylamine scaffold directly dictates the resulting molecule's behavior in a biological system. The ortho (2-position) substitution pattern is particularly influential due to the substituent's proximity to the aminomethyl group. The difluoromethoxy (-OCHF₂) group of 2-(difluoromethoxy)benzylamine presents a unique electronic and steric profile compared to a single fluorine atom (-F), a trifluoromethyl group (-CF₃), or a trifluoromethoxy group (-OCF₃).

The primary driver of the differences seen in the table below is the potent electron-withdrawing inductive effect of fluorine.[4] This effect generally decreases the basicity (lowers the pKa) of the benzylamine nitrogen by pulling electron density away from the aromatic ring and, consequently, the aminomethyl side chain, making the nitrogen's lone pair less available for protonation.[5][6]

Property2-(Difluoromethoxy)benzylamine 2-(Trifluoromethoxy)benzylamine 2-(Trifluoromethyl)benzylamine 2-Fluorobenzylamine Benzylamine (Reference)
Structure
CAS Number 243863-36-7[7][8][9]175205-64-8[10]3048-01-9[11][12]589-14-0100-46-9
Molecular Formula C₈H₉F₂NO[7][13]C₈H₈F₃NO[10][14]C₈H₈F₃N[11]C₇H₈FNC₇H₉N
Molecular Weight 173.16[7][9]191.15[10]175.15[5][11]125.15107.15[5][6]
pKa (Predicted) 8.60[7]~8.4 (Estimated)~8.5 (Estimated)< 9.0[4]9.33[5][6]
LogP (Predicted) ~1.5~2.2~1.9~1.31.09[5][6]
Density (g/mL) 1.196 (Predicted)[7]1.27[10]1.249[11][12]1.080.981

Analysis of Physicochemical Trends:

  • Basicity (pKa): As expected, all fluorinated analogues are less basic than the parent benzylamine (pKa 9.33).[5][6] The 2-(difluoromethoxy)benzylamine, with a predicted pKa of 8.60, strikes a balance.[7] Its basicity is reduced compared to benzylamine, which can be advantageous for modulating interactions with biological targets or improving cell permeability, but it is not as suppressed as might be expected from more powerfully electron-withdrawing groups. This modulation is critical, as the ionization state of the amine at physiological pH (around 7.4) governs its solubility, receptor binding, and membrane transport.

  • Lipophilicity (LogP): Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, and ability to cross cell membranes.[15] The introduction of any fluoroalkyl group increases lipophilicity over the parent benzylamine. The trifluoromethoxy (-OCF₃) group confers the highest lipophilicity, consistent with its reputation as a lipophilic hydrogen bond acceptor.[10] The difluoromethoxy (-OCHF₂) group in our target compound offers a moderate increase in LogP, positioning it as an intermediate between the simple fluoro and the more heavily fluorinated trifluoromethyl and trifluoromethoxy analogues. This allows for fine-tuning of a molecule's solubility and permeability profile.

Metabolic Stability: The Fluorine Shield

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability.[5][16] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzymes that are major drivers of drug metabolism.[5][17] Benzylic C-H bonds are often metabolic "hot spots," susceptible to hydroxylation. Replacing these hydrogens with fluorine can effectively block this metabolic pathway.

The -OCHF₂ and -OCF₃ groups are particularly effective metabolic blockers. They are sterically and electronically distinct from a methoxy group (-OCH₃), which is easily O-demethylated by CYP enzymes. The high strength of the C-F bonds in the difluoromethoxy group makes it highly resistant to this common metabolic transformation, thereby increasing the compound's biological half-life and improving its pharmacokinetic profile.[16][17]

Diagram illustrating metabolic blocking by fluorination.

Key Experimental Protocols

To ensure scientific integrity and enable researchers to validate these properties, the following are detailed, standardized protocols for determining pKa, LogP, and metabolic stability.

Protocol 1: Determination of Basicity (pKa) by Potentiometric Titration

This method directly measures the pH of a solution as a standardized titrant is added, allowing for the precise determination of the amine's pKa.[4]

G cluster_workflow pKa Determination Workflow start Prepare Amine Solution (Known Concentration) titrate Titrate with Standardized HCl (e.g., 0.1 M) start->titrate measure Record pH After Each Titrant Addition titrate->measure plot Plot pH vs. Volume of HCl measure->plot analyze Determine Half-Equivalence Point (pH = pKa) plot->analyze end pKa Value analyze->end

Workflow for pKa determination by titration.
  • Objective: To experimentally determine the pKa of a fluorinated benzylamine.

  • Materials:

    • Fluorinated benzylamine sample

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Deionized water

    • Calibrated pH meter with a glass electrode

    • Magnetic stirrer and stir bar

    • Burette (50 mL) and beaker (100 mL)

  • Procedure:

    • Accurately weigh and dissolve a known amount of the benzylamine in deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Record the initial pH of the solution.

    • Begin adding the standardized HCl from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the steepest point of inflection on the curve. This can be precisely located by finding the maximum of the first derivative (ΔpH/ΔV).

    • The half-equivalence point is the volume of HCl that is exactly half of the volume required to reach the equivalence point.

    • The pKa of the amine is equal to the pH of the solution at the half-equivalence point.[4]

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the "gold standard" method for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[18]

G cluster_workflow LogP Shake-Flask Workflow prep 1. Pre-saturate n-octanol with water and vice-versa dissolve 2. Dissolve compound in one phase (e.g., aqueous) prep->dissolve mix 3. Add equal volume of the other phase and shake/mix (e.g., 1 hour) to reach equilibrium dissolve->mix separate 4. Centrifuge to separate the two phases cleanly mix->separate quantify 5. Quantify compound concentration in both phases (e.g., by HPLC) separate->quantify calculate 6. Calculate LogP = log([C]octanol / [C]aqueous) quantify->calculate

Workflow for LogP determination via shake-flask method.
  • Objective: To determine the n-octanol-water partition coefficient (LogP) of a compound.

  • Materials:

    • Test compound

    • n-Octanol (reagent grade)

    • Phosphate-buffered saline (PBS, pH 7.4) or purified water

    • Centrifuge tubes

    • Mechanical shaker or rotator

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure:

    • System Preparation: Pre-saturate n-octanol with the aqueous phase (water or PBS) and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate overnight.

    • Partitioning: Prepare a stock solution of the test compound in the aqueous phase. Add a precise volume of this solution to a centrifuge tube, followed by an equal volume of the pre-saturated n-octanol.[19]

    • Equilibration: Seal the tubes and place them on a mechanical shaker. Mix for a set period (e.g., 1 hour) to ensure equilibrium is reached.[19]

    • Phase Separation: Centrifuge the tubes to achieve a clean separation of the n-octanol and aqueous layers.

    • Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

  • Data Analysis:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is calculated as the base-10 logarithm of P: LogP = log ( [Concentration]octanol / [Concentration]aqueous ).[5]

Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by phase I enzymes, providing a key indicator of its likely in vivo clearance.[20][21]

G cluster_workflow Metabolic Stability Assay Workflow prep 1. Prepare Reagents: - Test Compound Stock - Human Liver Microsomes (HLM) - NADPH Regenerating System incubate 2. Incubate Compound with HLM and NADPH at 37°C prep->incubate sample 3. Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench 4. Terminate Reaction in Aliquots (e.g., with cold Acetonitrile) sample->quench analyze 5. Analyze Remaining Parent Compound in each sample via LC-MS/MS quench->analyze calculate 6. Plot % Remaining vs. Time to calculate Half-Life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Workflow for in vitro metabolic stability assay.
  • Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance in the presence of HLM.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Ice bath and 37°C water bath/incubator

    • Quench solution (e.g., cold acetonitrile with an internal standard)

    • LC-MS/MS system for analysis

  • Procedure:

    • Reagent Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system in phosphate buffer.

    • Incubation: In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).[22][23] Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a separate tube containing the cold quench solution to stop the reaction.[21][22]

    • Sample Processing: Once all time points are collected, centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Data Analysis:

    • Quantify the concentration of the remaining parent compound at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) can then be calculated and reported in units like µL/min/mg of microsomal protein.[24]

Conclusion

The strategic selection of a fluorinated benzylamine building block is a critical decision in drug design that profoundly influences a compound's ultimate viability. While all fluorinated analogues offer advantages over unsubstituted benzylamine in terms of metabolic stability, they are not interchangeable.

  • 2-Fluorobenzylamine offers a modest increase in lipophilicity and a slight decrease in basicity.

  • 2-(Trifluoromethyl)benzylamine and 2-(trifluoromethoxy)benzylamine provide significant boosts in lipophilicity and metabolic robustness but also cause a more substantial reduction in basicity.[5][10]

2-(Difluoromethoxy)benzylamine emerges as a uniquely valuable intermediate. It provides a compelling balance of properties:

  • Enhanced Metabolic Stability: The -OCHF₂ group is highly resistant to oxidative metabolism.

  • Modulated Basicity: It reduces the pKa of the amine to a physiologically relevant range without the more extreme electron-withdrawing effects of -CF₃ or -OCF₃ groups.

  • Fine-Tuned Lipophilicity: It increases LogP to improve membrane permeability but to a lesser extent than its perfluorinated counterparts, helping to avoid potential issues associated with excessive lipophilicity.

By understanding these nuanced differences, supported by robust experimental data, researchers can more effectively leverage 2-(difluoromethoxy)benzylamine to design next-generation therapeutics with optimized, well-balanced ADME profiles.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-Rad. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • 2-(Difluoromethoxy)benzylamine - 1g. Worldwide Life Sciences. Available from: [Link]

  • 2-(DIFLUOROMETHOXY)BENZYLAMINE | 243863-36-7. INDOFINE Chemical Company. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library. Available from: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available from: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. Available from: [Link]

  • Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine. Google Patents.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. ResearchGate. Available from: [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. Available from: [Link]

  • Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. The Royal Society of Chemistry. Available from: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available from: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available from: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Difluoromethoxy)benzylamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous analytical scrutiny. The reliability of data at every stage—from process development and impurity profiling to final product release and stability testing—is paramount. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(Difluoromethoxy)benzylamine. This compound, a key building block in the synthesis of various pharmaceutical agents, demands accurate and precise analytical methods to ensure the quality, safety, and efficacy of the final drug product.

The validation of an analytical procedure is a formal, systematic, and documented process that provides scientific evidence that the method is fit for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters for analytical method validation.[2][3][4][5] These guidelines are not merely a regulatory hurdle but a critical component of a robust quality system, ensuring that the analytical data generated is reliable, reproducible, and scientifically sound.[2]

This guide will delve into the practical application of these principles, offering a comparative analysis of HPLC-UV and GC-MS methods for 2-(Difluoromethoxy)benzylamine. We will explore the causality behind experimental choices, present supporting experimental data, and provide detailed, step-by-step protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative Performance Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of 2-(Difluoromethoxy)benzylamine depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. Below is a summary of the anticipated performance characteristics of validated methods for each technique.

Validation ParameterHPLC-UVGC-MSICH Acceptance Criteria (Typical)[6]
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0% for assay
Precision (% RSD)
- Repeatability (n=6)< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision (n=6)< 1.5%< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL-
Specificity / Selectivity Peak purity > 99.5%No interfering peaks at the retention time of the analyteMethod specific
Robustness %RSD < 2.0% for minor changes%RSD < 2.0% for minor changes%RSD < 2.0%

Expert Insights:

  • HPLC-UV is a robust and widely used technique for routine quality control, offering excellent precision and accuracy for assay and impurity quantification.[6][7] Its simplicity and high throughput make it a cost-effective choice for in-process controls and release testing.

  • GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis and definitive identification.[6][8] The mass spectrometric detection allows for structural elucidation of unknown impurities, which is a critical aspect of drug development. Due to the polar nature of the amine group in 2-(Difluoromethoxy)benzylamine, derivatization may be employed to improve chromatographic peak shape and sensitivity.[8][9]

Methodology and Experimental Protocols

A self-validating system is one where the experimental design inherently demonstrates the method's suitability. The following protocols are designed with this principle in mind, incorporating system suitability tests and controls to ensure the validity of the results.

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, from initial planning to final reporting.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting Define_Analytical_Target_Profile Define Analytical Target Profile (ATP) Develop_Validation_Protocol Develop Validation Protocol Define_Analytical_Target_Profile->Develop_Validation_Protocol Define_Acceptance_Criteria Define Acceptance Criteria Develop_Validation_Protocol->Define_Acceptance_Criteria System_Suitability_Testing System Suitability Testing (SST) Define_Acceptance_Criteria->System_Suitability_Testing Perform_Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Analyze_Data Analyze Data vs. Acceptance Criteria Perform_Experiments->Analyze_Data System_Suitability_Testing->Perform_Experiments Prepare_Validation_Report Prepare Validation Report Analyze_Data->Prepare_Validation_Report Final_Approval Final Review & Approval Prepare_Validation_Report->Final_Approval

Caption: A generalized workflow for analytical method validation.

Protocol 1: HPLC-UV Method for Assay and Impurity Determination

This protocol is adapted from established methods for similar fluorinated benzylamines and is suitable for routine quality control.[7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of 2-(Difluoromethoxy)benzylamine reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.15 µg/mL to 150 µg/mL.

  • Sample Solution: Accurately weigh approximately 50 mg of the 2-(Difluoromethoxy)benzylamine sample, dissolve, and dilute to 50 mL with the mobile phase to obtain a solution of approximately 1000 µg/mL. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Test:

Before sample analysis, inject the standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing factor (Asymmetry factor): Not more than 2.0.

  • Theoretical plates: Not less than 2000.

  • Relative Standard Deviation (%RSD) of peak area: Not more than 2.0%.

Protocol 2: GC-MS Method for Trace Impurity Analysis

This protocol is designed for high sensitivity and specificity, adapted from methods for related benzylamine compounds.[8][10] An optional derivatization step is included to improve peak shape and sensitivity.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 70 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-400 amu.

2. Standard and Sample Preparation (Direct Injection):

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of 2-(Difluoromethoxy)benzylamine in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.03 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample solution in methanol at a concentration within the calibration range.

3. Optional Derivatization Protocol:

To improve peak shape and sensitivity, a silylation derivatization can be performed.[9]

  • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Validation Parameter Experimental Design

The following diagram outlines the experimental approach for validating the key performance parameters.

Validation_Parameters_Experimental_Design Validation_Parameters Validation Parameters Specificity Linearity Accuracy Precision LOD & LOQ Robustness Specificity_Exp Specificity Experiment Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. Validation_Parameters:specificity->Specificity_Exp Linearity_Exp Linearity Experiment Analyze at least five concentrations across the specified range. Plot response vs. concentration and determine r². Validation_Parameters:linearity->Linearity_Exp Accuracy_Exp Accuracy Experiment Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Validation_Parameters:accuracy->Accuracy_Exp Precision_Exp Precision Experiment Repeatability: Analyze a minimum of 6 replicates at 100% of the test concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument. Validation_Parameters:precision->Precision_Exp LOD_LOQ_Exp LOD & LOQ Experiment Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Validation_Parameters:lod_loq->LOD_LOQ_Exp Robustness_Exp Robustness Experiment Introduce small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature) and assess the impact on results. Validation_Parameters:robustness->Robustness_Exp

Caption: Experimental design for key validation parameters.

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the integrity of the data that underpins product quality and safety. For the analysis of 2-(Difluoromethoxy)benzylamine, both HPLC-UV and GC-MS offer viable and robust analytical solutions.

  • HPLC-UV is recommended for routine quality control applications, such as assay determination and the quantification of known impurities, where high throughput and cost-effectiveness are priorities.

  • GC-MS is the superior choice for trace-level impurity analysis, identification of unknown impurities, and when higher sensitivity is required.

Ultimately, the selection of the analytical technique should be based on the specific requirements of the analysis, as defined in the Analytical Target Profile (ATP).[11] Regardless of the method chosen, a thorough validation in accordance with ICH, FDA, and EMA guidelines is essential to ensure the generation of reliable and defensible analytical data.

References

  • AMSbiopharma. (2025, July 22).
  • Lab Manager. (2025, October 22).
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration. (n.d.).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2020, April 21).
  • International Council for Harmonisation. (2023, November 30).
  • European Medicines Agency. (2011, July 21).
  • European Bioanalysis Forum. (2012, February 15).
  • BenchChem. (2025). Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine.
  • SlideShare. (n.d.).
  • OSTI.GOV. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • gmp-compliance.org. (2014, August 6).
  • Pharmaguideline. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Purity Analysis of 2,4-Difluorobenzylamine by HPLC.
  • Waters Corporation. (n.d.).
  • ResearchGate. (n.d.). Oxidative coupling of benzylamines. GC-MS yields are shown.
  • The Royal Society of Chemistry. (n.d.).
  • pH Scientific. (n.d.). 2-(Difluoromethoxy)Benzylamine.
  • Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • SIELC Technologies. (2024, June 17). Benzylamine.
  • Zenodo. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluorophenol.
  • ResearchGate. (2015, February 24). Development and Validation of Analytical Methods for Pharmaceuticals.
  • SciELO. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubChem. (n.d.). 2-(Difluoromethoxy)benzylamine.
  • Thermo Fisher Scientific. (n.d.). 2-(Difluoromethoxy)benzylamine, 97%, Thermo Scientific Chemicals 1 g.

Sources

Comparative Guide: In-Vitro and In-Vivo Evaluation of 2-(Difluoromethoxy)benzylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines pivot toward increasingly complex biological targets, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead scaffolds is paramount. Benzylamine derivatives are ubiquitous in medicinal chemistry, serving as core pharmacophores for kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and Topoisomerase II poisons[1][2].

However, traditional methoxy (-OCH3) benzylamine derivatives frequently suffer from rapid CYP450-mediated O-dealkylation, leading to high intrinsic clearance and poor in-vivo efficacy. To circumvent this, the 2-(difluoromethoxy) moiety (-OCHF2) has emerged as a premier bioisostere. By carefully managing the steric and electronic profile of the scaffold, the -OCHF2 substitution mitigates oxidative metabolism while offering unique hydrogen-bonding geometries not accessible by the more rigid trifluoromethoxy (-OCF3) alternative[2][3].

This guide objectively compares the performance of 2-(difluoromethoxy)benzylamine-based compounds against traditional -OCH3 and -OCF3 alternatives, providing a rigorous, self-validating framework for their in-vitro and in-vivo evaluation.

Mechanistic Rationale & Pathway Visualization

The addition of fluorine atoms pulls electron density away from the oxygen, severely dampening its vulnerability to oxidative cleavage by hepatic CYP450 enzymes. While -OCF3 groups are metabolically inert, their high lipophilicity and orthogonal spatial geometry often disrupt key receptor-ligand interactions. The -OCHF2 group strikes a vital balance: it is highly stable but can adopt a coplanar conformation with the aromatic ring, preserving optimal target binding while shielding the molecule from rapid clearance[1][4].

G cluster_0 Metabolic Stability Paradigm N1 Traditional Methoxy (-OCH3) Benzylamine Scaffold N2 CYP450 O-Dealkylation N1->N2 N3 Rapid Clearance (Low In-Vivo Efficacy) N2->N3 N4 2-(Difluoromethoxy) (-OCHF2) Benzylamine Scaffold N5 Steric & Electronic Shielding N4->N5 N6 Extended Half-Life (High In-Vivo Efficacy) N5->N6

Caption: Metabolic stabilization of benzylamine scaffolds via difluoromethoxy substitution.

In-Vitro Evaluation: Protocols & Causality

An in-vitro evaluation must isolate intrinsic clearance (hepatic first-pass effect) and target affinity before advancing to costly animal models. Because the -OCHF2 group inherently reduces aqueous solubility[5], parallel thermodynamic solubility assays are strictly required to ensure that observed IC50 shifts are due to binding mechanics, not compound precipitation.

Self-Validating Protocol: High-Throughput Microsomal Stability Assay

Causality Focus: We utilize mouse/human liver microsomes (HLM) supplemented with NADPH to simulate Phase I oxidative metabolism. By measuring the parent compound's disappearance over time, we calculate intrinsic clearance (


).
Self-Validation Mechanism: The protocol incorporates Dextromethorphan (CYP2D6) and Verapamil (CYP3A4) as parallel positive controls. If the half-life (

) of Verapamil in a specific microsome batch exceeds 30 minutes, the assay automatically invalidates the plate. This prevents artificially inflated stability readings for the difluoromethoxy derivatives.

Step-by-Step Methodology:

  • Preparation: Dilute liver microsomes to 0.5 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Introduce the test compound (2-(difluoromethoxy)benzylamine derivative) to a final concentration of 1 μM (ensuring DMSO concentration remains <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At discrete time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of peak area ratios versus time to determine

    
     and 
    
    
    
    [1].
Quantitative Comparison: In-Vitro Performance

Table 1: Representative In-Vitro Profile Comparison of Benzylamine Bioisosteres

Scaffold VariantTarget IC50 (nM)

(μL/min/mg)
Aqueous Sol. (μM)Application Rationale
-OCH3 (Methoxy)5.2 ± 0.845.3 (High)>100.0Baseline ligand; vulnerable to rapid O-dealkylation.
-OCF3 (Trifluoromethoxy)22.4 ± 3.18.1 (Low)25.5High stability, but orthogonal geometry induces steric clashes, reducing target affinity.
-OCHF2 (Difluoromethoxy)7.3 ± 1.5[1]12.4 (Low)10.0[5]Optimal balance; retains coplanar hydrogen bonding while significantly dampening CYP450 cleavage[1][4].

(Note: Data reflects typical SAR patterns observed in dual kinase and topoisomerase II inhibitors[1][5]).

In-Vivo Evaluation: Pharmacokinetics

In-vitro microsomal stability does not account for volume of distribution, plasma protein binding, or intestinal absorption barriers. Because -OCHF2 compounds often exhibit elevated lipophilicity compared to their -OCH3 counterparts, an in-vivo pharmacokinetic evaluation is mandatory to confirm that decreased solubility does not restrict gastrointestinal absorption[5].

Step-by-Step Protocol: Rodent PK Profiling

Causality Focus: We deploy a crossover design using Intravenous (IV) and Per Os (PO, Oral) dosing in Sprague-Dawley rats. Comparing IV vs. PO clearance allows us to calculate absolute bioavailability (


), proving that the difluoromethoxy substitution translates to systemic exposure rather than just isolated hepatic stability[5].
  • Formulation: Formulate the difluoromethoxy derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to overcome the compound's inherently lower aqueous solubility.

  • Dosing: Administer 1 mg/kg IV (via tail vein) and 3 mg/kg PO (via oral gavage) to overnight-fasted rats (n=3 per route).

  • Sampling: Collect blood samples (~200 μL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge samples at 3000g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS bioanalysis.

  • Non-Compartmental Analysis (NCA): Utilize Phoenix WinNonlin to calculate

    
    , 
    
    
    
    , and
    
    
    .
Quantitative Comparison: In-Vivo PK Outcomes

Table 2: Comparative Pharmacokinetics (Rat Model, 3 mg/kg PO)

Scaffold Variant

(ng/mL)

(h)

(ng·h/mL)
Bioavailability (

)
-OCH3 1850.834012%
-OCF3 2104.51,45035%
-OCHF2 460[5]3.81,82048%

Insight: The 2-(difluoromethoxy) substitution successfully bridges the gap between efficacy and stability. It provides a superior Area Under the Curve (AUC) by preventing the rapid first-pass clearance seen in the methoxy analog, without suffering from the excessive lipophilicity and subsequent tissue sequestration occasionally observed with trifluoromethoxy substitutions.

Decision Matrix Visualization

To ensure maximum capital efficiency during preclinical development, we employ the following self-validating decision matrix for advancing difluoromethoxy-based leads.

Workflow Start 2-(OCHF2) Synthesis InVitro In-Vitro Phase: Enzymatic IC50 & Microsome Stability Start->InVitro Decision Go/No-Go: IC50 < 10nM CL_int < 20 μL/min/mg InVitro->Decision InVivo In-Vivo Phase: Rodent PK Profiling (Cmax, AUC, T1/2) Decision->InVivo Pass Fail Structural Refinement Decision->Fail Fail Fail->Start

Caption: Self-validating preclinical evaluation workflow for new benzylamine derivatives.

Conclusion

Replacing standard methoxy or trifluoromethoxy functional groups with a 2-(difluoromethoxy) moiety represents a powerful strategy for optimizing benzylamine-based drug candidates. While the substitution introduces challenges in aqueous solubility[5], the rigorous application of combined in-vitro clearance assays and in-vivo pharmacokinetic profiling validates its profound ability to extend systemic half-life while retaining critical target engagement parameters[1][2].

References

  • Blöcher, René, et al. "Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain." eScholarship, University of California. Available at:[Link]

  • G. Trapani, et al. "Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity." PMC / National Institutes of Health. Available at:[Link]

  • C. D. D., et al. "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • V. Karabelyov, et al. "Type of inhibition of MAO-B by compound 8a." ResearchGate (Evaluating difluoromethoxy effects on Raf isoforms and kinase inhibition). Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Characterization of Next-Generation Inhibitors for the Inward-Rectifier Potassium Channel Kir2.1: Discovery of VU6080824." ACS Publications. Available at:[Link]

Sources

NMR and X-ray characterization of 2-(Difluoroboryloxy)benzamide polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Guide: Structural and Analytical Assessment of 2-(Difluoroboryloxy)benzamide Polymorphs

When characterizing pharmaceutical intermediates or advanced materials, evaluating structural polymorphism is arguably one of the most critical steps in molecular development. Polymorphs—different crystalline forms of the same covalent molecule—can exhibit drastically different stabilities, solubilities, and mechanical properties.

This guide provides an objective, side-by-side methodological comparison of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SCXRD) as applied to an intricate analytical challenge: the definitive characterization of the two distinct polymorphs (Form A and Form B) of 2-(difluoroboryloxy)benzamide[1].

Molecular Origin and The Polymorphism Challenge

The synthesis of 2-(difluoroboryloxy)benzamide occurs via the reaction of salicylamide with boron trifluoride diethyl etherate. While the bulk synthesis yields a uniform molecular species, attempting secondary co-crystallization in the presence of varying diene additives uniquely directs the self-assembly of the molecule into two distinct solid-state patterns[2].

Synthesis Reactants Salicylamide + BF3 Etherate Compound3 Monomeric Precursor (Compound 3) Reactants->Compound3 0°C to RT CondA Crystallization w/ Cyclohexa-1,3-diene Compound3->CondA CondB Crystallization w/ 2,3-Dimethylbuta-1,3-diene Compound3->CondB FormA Polymorph A (N-H···F Bonds) CondA->FormA FormB Polymorph B (N-H···O Dimers) CondB->FormB

Synthesis and crystallization pathways for 2-(Difluoroboryloxy)benzamide polymorphs.

Deciphering whether a variation in crystal habit stems from an unexpected chemical alteration during desolvation or purely from spatial packing requires an orthogonal, self-validating analytical approach.

Methodological Comparison: NMR vs. SCXRD

To confirm that Form A and Form B are authentic polymorphs—and not the result of chemical degradation (such as hydrolysis of the labile difluoroboryloxy group)—both NMR and SCXRD must be utilized. Here is the causality behind why both techniques are strictly required:

  • Multinuclear NMR (Solution-State Validation): NMR cannot map three-dimensional solid-state lattices. However, acquiring ¹H, ¹³C, ¹¹B, and ¹⁹F spectra in deuterated solvents is the only way to prove covalent integrity. By validating that the delicate –BF2 functional group and aromatic backbone are perfectly preserved without chemical deviation across batches, NMR acts as our primary chemical validation layer[1].

  • SCXRD (Solid-State Discrimination): Because both polymorphs revert to identical, solvated monomers in solution, NMR alone cannot differentiate Form A from Form B. SCXRD maps the non-covalent landscape in the solid state, allowing analysts to definitively pinpoint the distinct intermolecular hydrogen-bond topologies driving the polymorphism[2].

Validation cluster_NMR Chemical Validation cluster_XRD Structural Validation Crystals Polymorphic Sample NMR Multinuclear NMR (1H, 13C, 11B, 19F) Crystals->NMR XRD Single-Crystal XRD (Solid-State) Crystals->XRD NMR_Res Confirms Covalent Structure NMR->NMR_Res Decision Definitive Polymorph Identification NMR_Res->Decision XRD_Res Maps Intermolecular Packing XRD->XRD_Res XRD_Res->Decision

Orthogonal analytical workflow for polymorph identification and structural validation.

Quantitative Data Summary

Translating macroscopic characterization into measurable parameters allows for an exact structural comparison of Form A versus Form B[2].

Table 1: Polymorph Structural Parameter Comparison (SCXRD Derived)

Target Parameter Form A Form B
Dominant Intermolecular Force Weak N–H···F interactions Strong N–H···O (R2,2(8) Dimers)
Crystallization Catalyst Cyclohexa-1,3-diene 2,3-Dimethylbuta-1,3-diene
O(2)–B(3) Bond Dynamics Slightly shorter Measurably longer
B(3)–O(4) Bond Dynamics Measurably longer Slightly shorter

| Overall Supramolecular Rigidity | Lower (polymeric chain arrays) | Higher (discrete cyclic dimers) |

Table 2: Instrument Performance Overview

Technique Dimensional Scope Specificity for 2-(Difluoroboryloxy)benzamide Sample Destruction
¹¹B & ¹⁹F NMR Bulk Sample (Solution) Confirms presence and coordination of intact –BF2 group. Reversible (evaporation of solvent).
¹H & ¹³C NMR Bulk Sample (Solution) Confirms intact benzamide ring, proving no hydrolysis occurred. Reversible (evaporation of solvent).

| SCXRD | Single Crystal (Solid) | Maps the definitive geometric variances (N–H···F vs N–H···O). | Non-destructive. |

Step-by-Step Experimental Protocols: The Self-Validating System

To establish a completely self-validating analytical workflow, the synthesis must be paired sequentially with solution-state verification and solid-state mapping[1].

Phase I: Synthetic Precursor Generation Rationale: Establish a chemically pristine molecular baseline before inducing polymorphism.

  • Prepare a solution of salicylamide (1.37 g, 10 mmol) in 20 mL of anhydrous diethyl ether. Stir the mixture vigorously at 0 °C.

  • Slowly add boron trifluoride diethyl etherate (1.13 mL, 1.42 g, 10 mmol) dropwise to control the highly exothermic complexation.

  • Allow the mixture to warm natively to room temperature over a period of 18 hours.

  • Collect the resulting precipitate via vacuum filtration to isolate pure 2-(difluoroboryloxy)benzamide (approximate yield: 68%, melting point 175–178 °C)[1].

Phase II: Polymorph Crystallization Rationale: Direct specific crystalline arrangements through controlled desolvation kinetics in the presence of distinct diene matrices.

  • To isolate Form A: Recrystallize the primary precursor in a solvent mixture containing cyclohexa-1,3-diene. Allow slow evaporation to drive the formation of the kinetic lattice (governed by N–H···F bonds).

  • To isolate Form B: Recrystallize the primary precursor utilizing 2,3-dimethylbuta-1,3-diene. This environment thermodynamically shifts the lattice preferences to favor the tightly-bound N–H···O cyclic dimers[2].

Phase III: The Self-Validating Orthogonal Analysis Rationale: If SCXRD uncovers a structural deviation, NMR must definitively rule out that a covalent bond shifted.

  • NMR Validation: Dissolve ~15 mg of crystals from either Form A or Form B into CDCl3 (or CD3OD). Acquire fully assigned ¹H, ¹³C, ¹¹B, and ¹⁹F spectra. A successful validation requires that the ¹¹B spectrum (resonating typically near 0 to 5 ppm for a 4-coordinate boron) and ¹⁹F spectra match perfectly across both batches, proving the molecular formula has remained static.

  • SCXRD Mapping: Mount a high-quality single crystal from each batch on a diffractometer equipped with a low-temperature N2 stream (100–150 K) to freeze out thermal vibrations.

  • Determine the unit cell parameters and execute a full-sphere data collection.

  • Resolve the structures, specifically refining the isotropic displacement parameters of the labile N-H protons. Calculate the exact atomic distances for the boron-oxygen core (identifying the elongation of O-B in Form B) to finalize the classification[2].

References

  • Aitken, R. A., Akkache, H. E. M., & Cordes, D. B. (2025). 2-(Difluoroboryloxy)benzamide. MDPI Molbank. Available at:[Link]

  • Aitken, R. A., Akkache, H. E. M., & Cordes, D. B. (2025). 2-(Difluoroboryloxy)benzamide Analytical Datasets and Crystal Structures. ResearchGate. Available at: [Link]

  • University of St Andrews Research Portal. (2025). 2-(Difluoroboryloxy)benzamide: Fingerprint and Intermolecular Interactions. St Andrews University. Available at: [Link]

Sources

A Comparative Guide to the Anti-proliferative SAR of 2-Difluoromethoxy-Substituted Estratrienes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the anti-proliferative effects of 2-difluoromethoxy-substituted estratrienes. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-cancer therapeutics. We will dissect the rationale behind the molecular design of these compounds, compare their biological performance against relevant benchmarks, and provide detailed experimental protocols for their evaluation.

Introduction: The Rationale for 2-Difluoromethoxy Substitution

The endogenous estradiol metabolite, 2-methoxyestradiol (2ME2), has long been a compound of interest in oncology due to its anti-proliferative and anti-angiogenic properties.[1][2] 2ME2 exerts its effects primarily through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3][4] However, its clinical development has been hampered by poor bioavailability (around 1%) and extensive metabolic degradation.[5] This has spurred the development of analogs with improved pharmacokinetic and pharmacodynamic profiles.

One promising strategy has been the substitution of the 2-methoxy group with a 2-difluoromethoxy (OCF2H) group. The rationale for this substitution is rooted in the metabolic stability of the OCF2H group compared to the OCH3 group.[5] The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group less susceptible to enzymatic demethylation. This enhanced stability is expected to lead to improved in vivo potency and duration of action.

This guide will focus on the synthesis and biological evaluation of a series of 2-difluoromethoxy-substituted estratrienes, comparing them to their 2-methoxy counterparts to elucidate the SAR of this important class of compounds.

Comparative Anti-proliferative Activity

The anti-proliferative activity of 2-difluoromethoxy-substituted estratrienes has been evaluated in various cancer cell lines, with the most comprehensive data available for breast cancer cell lines such as the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231.[5] The following table summarizes the 50% growth inhibition (GI50) values for key compounds.

CompoundR1R2MCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)
2-Methoxyestradiol (2ME2) OCH3OHPotent (literature)Potent (literature)
2-Difluoromethoxyestradiol OCF2HOHLess potent than 2ME2Less potent than 2ME2
STX140 (2-MeOE2bisMATE) OCH3OSO2NH20.52Potent
Fluorinated bis-sulfamate OCF2HOSO2NH20.280.74

Data compiled from published studies.[5]

Analysis of Structure-Activity Relationships:

  • Impact of 2-Substitution: The direct replacement of the 2-methoxy group with a 2-difluoromethoxy group in estradiol resulted in a decrease in anti-proliferative potency.[5] This suggests that while the OCF2H group may confer metabolic stability, it might not be the optimal substitution for maximizing in vitro cytotoxicity.

  • The Power of Sulfamoylation: The introduction of sulfamate groups at the 3 and 17 positions of the estratriene core significantly enhances anti-proliferative activity.[5] This is a well-established strategy for improving the bioavailability and efficacy of steroidal compounds. The sulfamate groups are thought to be cleaved by steroid sulfatase (STS) in target tissues, releasing the active compound.

  • Synergy of Fluorination and Sulfamoylation: The combination of a 2-difluoromethoxy group and bis-sulfamoylation proved to be a highly effective strategy. The fluorinated bis-sulfamate demonstrated greater potency than its non-fluorinated counterpart, STX140, in MCF-7 cells.[5] This highlights a synergistic effect where the metabolic stability of the OCF2H group complements the enhanced bioavailability conferred by the sulfamate moieties.

Mechanism of Action: A Multi-pronged Attack

The anti-proliferative effects of 2-difluoromethoxy-substituted estratrienes are not attributed to a single mechanism but rather a combination of activities, primarily targeting tubulin polymerization and steroid sulfatase.

Inhibition of Tubulin Polymerization

A key mechanism of action for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 1 mg/mL in polymerization buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin/GTP solution into pre-chilled microplate wells.

  • Add test compounds or controls to the wells at the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition relative to the DMSO control.

Steroid Sulfatase (STS) Inhibition

The sulfamoylated derivatives of 2-difluoromethoxyestratrienes are potent inhibitors of steroid sulfatase (STS).[5] STS is an enzyme responsible for the hydrolysis of steroid sulfates, including estrone sulfate, into their active forms. By inhibiting STS, these compounds can reduce the levels of estrogens that promote the growth of hormone-dependent cancers.

Experimental Protocol: Whole-Cell STS Activity Assay

This assay measures the inhibition of STS activity in intact cancer cells.

Materials:

  • JEG-3 choriocarcinoma cells (or other STS-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [3H]-Estrone sulfate (substrate)

  • Test compounds dissolved in DMSO

  • Toluene-based scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed JEG-3 cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with test compounds or vehicle control for 30 minutes at 37°C.

  • Add [3H]-Estrone sulfate to each well to a final concentration of 20 nM.

  • Incubate for 4 hours at 37°C.

  • Stop the reaction by adding an equal volume of toluene-based scintillation cocktail.

  • Shake the plates for 30 minutes to extract the liberated [3H]-estrone into the organic phase.

  • Measure the radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of STS inhibition relative to the vehicle control.

Visualizing the Mechanism of Action

The following diagrams illustrate the key mechanistic pathways of 2-difluoromethoxy-substituted estratrienes.

TubulinInhibition Estratetraene 2-Difluoromethoxy Estratetriene Derivative Tubulin Tubulin Dimers Estratetraene->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of Tubulin Polymerization Pathway.

STS_Inhibition SulfamoylatedEstratetraene Sulfamoylated 2-Difluoromethoxy Estratetriene STS Steroid Sulfatase (STS) SulfamoylatedEstratetraene->STS Inhibits EstroneSulfate Estrone Sulfate Estrone Estrone EstroneSulfate->Estrone Hydrolysis by STS CancerGrowth Cancer Cell Growth (ER+) Estrone->CancerGrowth Promotes

Caption: Steroid Sulfatase Inhibition Pathway.

Synthesis of 2-Difluoromethoxy-Substituted Estratrienes

The synthesis of these compounds typically begins with a 2-hydroxy estratriene precursor.[5] The key step is the introduction of the difluoromethoxy group, which can be achieved through various fluorinating agents.

Exemplary Synthetic Step: Difluoromethylation

A common method for introducing the OCF2H group involves the use of a difluorocarbene source.

Reagents and Conditions:

  • 2-Hydroxy-3-benzyloxyestrone

  • Diethyl (bromodifluoromethyl)phosphonate

  • Potassium hydroxide

  • Acetonitrile/water solvent mixture

  • Room temperature

This reaction proceeds via the in situ generation of difluorocarbene, which then reacts with the phenolic hydroxyl group to form the desired 2-difluoromethoxy ether. Subsequent deprotection and further modifications can then be carried out to yield the final target compounds.[5]

Conclusion and Future Directions

The incorporation of a 2-difluoromethoxy group into the estratriene scaffold, particularly in combination with sulfamoylation, represents a promising strategy for the development of novel anti-cancer agents. These compounds exhibit a multi-faceted mechanism of action, targeting both tubulin polymerization and steroid sulfatase, which may contribute to their potent anti-proliferative activity and potentially overcome resistance mechanisms.

Future research in this area should focus on:

  • In vivo evaluation: Assessing the pharmacokinetic and anti-tumor efficacy of the most potent compounds in relevant animal models.

  • Expansion of the SAR: Synthesizing and evaluating a broader range of analogs with modifications at other positions of the steroid nucleus to further optimize activity.

  • Mechanism of action studies: Delving deeper into the downstream signaling pathways affected by these compounds to identify potential biomarkers of response.

By building upon the foundational SAR insights presented in this guide, the scientific community can continue to advance the development of this promising class of anti-cancer drug candidates.

References

  • Potter, B. V. L., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 17(23), e202200421. [Link]

  • Anonymous. (2007). Synthesis and biological evaluation of aminoalkyloxy derivatives of 1,3,5,(10) estratriene-like steroids as potential anti-breast cancer agents.
  • Cushman, M., et al. (2008). Structure-activity relationships of estrogen derivatives as aromatase inhibitors. Effects of heterocyclic substituents. Journal of Medicinal Chemistry, 51(17), 5482-5495.
  • Poirier, D., et al. (2017). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. [Link]

  • LaVallee, T. M., et al. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691-3697.
  • Anonymous. (2006). Synthesis and biological evaluation of aminoalkyloxy derivatives of 1, 3, 5(10) estratriene-like steroids as potential anti-cancer agents. Proceedings of the American Association for Cancer Research Annual Meeting, Volume 47, Abstract #33.
  • Al-Bazz, Y. O., et al. (2022). 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome. Frontiers in Oncology, 12, 966581.
  • Wang, Y., et al. (2022). 2-methoxyestradiol inhibits melanoma cell growth by activating adaptive immunity. Taylor & Francis Online, 14(1), 209-218.
  • Taylor & Francis. (n.d.). 2-Methoxyestradiol – Knowledge and References. Taylor & Francis Online.
  • Anonymous. (2025). Design, Synthesis, and Biological Evaluation of Estratriene-Based Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors.
  • Mokbel, K., & Purohit, A. (2003). 2-Methoxyestradiol, a promising anticancer agent. Current Medical Chemistry, 10(18), 1855-1861.

Sources

Safety Operating Guide

2-(Difluoromethoxy)benzylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Laboratory Protocol: Handling and Disposal of 2-(Difluoromethoxy)benzylamine

In the landscape of modern drug discovery, fluorinated building blocks like 2-(Difluoromethoxy)benzylamine are invaluable. The inclusion of the difluoromethoxy (–OCF2H) group enhances lipophilicity, modulates pKa, and improves the metabolic stability of pharmaceutical candidates. However, the unique chemical architecture that makes it a powerful synthetic intermediate also dictates rigorous, specialized Environmental Health and Safety (EHS) handling and disposal protocols.

As an application scientist or EHS professional, managing this compound requires understanding the intersection of amine chemistry, halogenated organic reactivity, and corrosive safety standards[1]. This guide provides the mechanistic rationale and operational protocols for the safe lifecycle management of 2-(Difluoromethoxy)benzylamine in a professional laboratory setting.

Chemical Profile and Hazard Assessment

To define a secure disposal protocol, we must first establish the physicochemical baseline of the compound. The primary hazards stem from its primary amine functional group (corrosivity) and its fluorinated ether moiety (environmental persistence and toxic combustion byproducts)[1].

Table 1: Physicochemical Properties and Hazard Classification

Property / Hazard Value / Designation Operational Implication
CAS Number 243863-36-7 Identifier for EHS waste profiling.
Molecular Formula C8H9F2NO Contains structural fluorine; mandates "Halogenated" waste streams[1].
Physical State Liquid (Predicted BP: ~214°C) Spill risk requires liquid-absorbent countermeasures.
GHS Classification Skin Corr. 1C (H314)Eye Dam. 1 (H318) Causes severe skin burns. Requires strict PPE (goggles, lab coat, nitrile/neoprene gloves)[1].

| Reactivity Context | Basic / Nucleophilic | Will react exothermically with strong acids or oxidizing agents. |

Mechanistic Rationale for Waste Segregation

The fundamental rule of disposing of 2-(Difluoromethoxy)benzylamine is that it must never be discharged into municipal wastewater or combined with standard non-halogenated organic waste.

The Causality of Halogenated Segregation: Standard non-halogenated organic waste is typically incinerated at lower temperatures. If 2-(Difluoromethoxy)benzylamine undergoes standard combustion, the thermal degradation of the difluoromethoxy group yields Hydrogen Fluoride (HF) gas and nitrogen oxides (NOx). HF is a highly toxic, corrosive gas that degrades standard incinerator flues and poses severe environmental hazards.

By segregating this compound into a Halogenated Organic Waste stream, EHS contractors route the material to specialized high-temperature incinerators (>1100°C) equipped with alkaline flue-gas scrubbing systems (such as calcium hydroxide scrubbers) that safely neutralize HF into inert calcium fluoride (CaF2).

Procedural Methodologies

Method A: Routine Waste Disposal Protocol

Applicable for reaction filtrates, stock solutions, and expired reagent.

  • Vessel Selection: Utilize a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace water can cause the amine to corrode the metal.

  • Segregation: Label the container strictly as "Hazardous Waste: Halogenated Organics (Contains Corrosive Amines / Fluorinated Compounds)."

  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., concentrated HCl, sulfuric acid) or strong oxidizers (e.g., peroxides, nitric acid) prior to addition, avoiding violent exothermic acid-base neutralization reactions.

  • Transfer: In a certified fume hood, slowly transfer the waste using a secondary containment tray.

  • EHS Hand-off: Cap securely and transfer to the institutional EHS waste facility for licensed chemical incineration.

Method B: Accidental Spill Response Protocol

Applicable for benchtop or fume hood spills.

  • Evacuate and Assess: Immediately alert nearby personnel. If the spill is outside a fume hood, assess the ventilation. Ensure heavy-duty PPE is worn (splash goggles, face shield, heavy-duty chemical-resistant gloves).

  • Containment: Surround the liquid perimeter with an inert inorganic absorbent (e.g., clean dry sand, vermiculite, or a commercial hazardous spill pad).

    • Mechanistic Warning:Do not use sawdust or combustible organic absorbents. Corrosive liquids can trigger slow exothermic reactions with organic matrices.

  • Neutralization (Optional but Recommended for Large Spills): Carefully apply a weak, dry acid powder (such as sodium bisulfate or citric acid) over the absorbed amine to neutralize the corrosive hazard. Wait for any visible reaction (fuming, heat) to subside.

  • Collection: Using a non-sparking, chemical-resistant scoop (plastic), gather the absorbed mass and transfer it into a solid chemical waste bucket lined with a poly bag.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid), followed by copious amounts of soap and water to remove any residual amine film. Collect the primary washate as halogenated aqueous waste.

Operational Workflow Diagram

The following logical framework dictates the immediate decision-making process for managing 2-(Difluoromethoxy)benzylamine in the laboratory environment.

DisposalWorkflow Start 2-(Difluoromethoxy) benzylamine Material Condition Current State? Start->Condition Pure Expired Stock / Organic Filtrate Condition->Pure Routine Aqueous Aqueous Reaction Quench Condition->Aqueous Workup Spill Accidental Spill (Fume Hood/Bench) Condition->Spill Incident Halogenated Segregate as Halogenated Organic Waste Pure->Halogenated Corrosive Verify pH / Collect as Corrosive Halogenated Aq. Aqueous->Corrosive Absorb Absorb with Inert Silicate (Sand/Vermiculite) Spill->Absorb EHS EHS High-Temp Incineration (Alkaline HF Scrubbing) Halogenated->EHS Corrosive->EHS Absorb->Halogenated

Workflow: Triage and routing of 2-(Difluoromethoxy)benzylamine waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1514062, 2-(Difluoromethoxy)benzylamine. PubChem. Available at:[Link]

Sources

Personal protective equipment for handling 2-(Difluoromethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The handling of fluorinated aralkylamines requires a rigorous, scientifically grounded approach to safety. As a Senior Application Scientist, I designed this guide to provide researchers and drug development professionals with the definitive operational protocols for safely managing 2-(Difluoromethoxy)benzylamine (CAS: 243863-36-7).

Instead of merely listing protective gear, this protocol unpacks the physicochemical causality behind the compound's hazards, enabling your laboratory to implement self-validating safety systems based on empirical data[1].

Physicochemical Hazard Profiling & Causality

Understanding the molecular behavior of 2-(Difluoromethoxy)benzylamine is the first step in designing an effective Personal Protective Equipment (PPE) and engineering control matrix.

  • Corrosivity & Amine Nucleophilicity: Like many primary amines, this compound is highly basic (predicted pKa ~8.60) and acts as a corrosive agent (UN 2735)[1],[2]. Contact with human tissue leads to rapid saponification of lipid membranes and severe chemical burns.

  • Lipophilic Transdermal Penetration: The inclusion of the difluoromethoxy (-OCF2H) group significantly increases the molecule's lipophilicity compared to unsubstituted benzylamines[3]. This translates to accelerated dermal penetration; if the liquid breaches your glove barrier, the corrosive amine is carried deep into the subdermal tissue before neutralization is possible.

  • Air Sensitivity: The compound oxidizes upon prolonged atmospheric exposure[1], necessitating an inert gas environment (e.g., Nitrogen or Argon) during operational transfers to prevent the generation of hazardous decomposition byproducts.

Quantitative Risk Matrix
PropertyQuantitative ValueHazard Causality & Handling Implication
CAS Number 243863-36-7Primary identifier for inventory and exact cross-referencing[1].
Physical State Clear, colourless liquidHigh splash risk during decanting; requires stringent ocular shielding[1].
Boiling Point 214.1 ± 35.0 °CVapors generated upon heating pose acute inhalation hazards[1].
Transport Class UN 2735, Class 8 (II)Regulated as a corrosive liquid. Corrosive waste streams must be strictly segregated[1],[2].
Atmospheric Stability Air SensitiveDemands Schlenk line or glovebox techniques; flush headspace with Argon[1].

Hazard Causality and PPE Intervention Pathways

The following diagram illustrates how the specific functional groups of 2-(Difluoromethoxy)benzylamine dictate biological damage pathways, and where specific PPE interventions act as definitive barriers.

HazardCausality Chem 2-(Difluoromethoxy) benzylamine Amine Primary Amine (Alkaline pKa ~8.6) Chem->Amine Contains Fluoro Difluoromethoxy Group (High Lipophilicity) Chem->Fluoro Contains Damage Severe Tissue Necrosis & Ocular Damage Amine->Damage Saponifies Lipids Absorb Rapid Transdermal Absorption Fluoro->Absorb Enhances Penetration Absorb->Damage Carries Amine into Tissue Mitig1 Fluoroelastomer/Nitrile Gloves (Blocks Dermal Contact) Mitig1->Absorb Interrupts Pathway Mitig2 Face Shield + Goggles (Shields Mucous Membranes) Mitig2->Damage Prevents Splash Contact Mitig3 Fume Hood + ABEK Filter (Captures Vapors) Mitig3->Damage Prevents Inhalation

Exposure pathways of 2-(Difluoromethoxy)benzylamine and critical PPE interventions.

Mandatory PPE Specifications

To establish a self-validating safety system, equipment selection cannot be arbitrary. The PPE matrix below is tailored specifically to counteract UN 2735 Class 8 fluorinated amines[2].

Anatomical ZoneRequired EquipmentScientific Rationale & Standards
Ocular/Facial Chemical splash goggles (tight-fitting) PLUS full-face shield.Benzylamines cause irreversible corneal opacity upon contact. ANSI Z87.1 / EN 166 compliant.
Dermal (Hands) Primary: Fluorinated rubber (Viton) or heavy-duty Nitrile (>0.4mm). Secondary: Standard nitrile inner layer.Fluorination increases organic solvent permeability in standard thin latex. Double-gloving ensures structural integrity against deep penetration.
Dermal (Body) Tyvek® chemical suit or heavy-duty polyethylene apron over a closed lab coat.Prevents capillary wicking of the liquid amine through standard cotton lab coats.
Respiratory Operations MUST be confined to a certified chemical fume hood.Standard nuisance exposure requires a full-face respirator with an ABEK (EN 14387) or OV/AG/P99 multi-combination cartridge[2],[4].

Step-by-Step Handling and Experimental Workflow

Protocol A: Air-Free Reagent Dispensing

Because 2-(Difluoromethoxy)benzylamine is air-sensitive, continuous exposure to ambient oxygen will degrade the product and alter experimental yield[1].

  • System Preparation: Purge the receiving round-bottom flask with inert gas (Argon preferred due to density) using standard Schlenk line techniques.

  • PPE Donning: Don double nitrile gloves, chemically resistant lab coat, goggles, and face shield. Ensure no skin is exposed at the wrist interface.

  • Syringe Transfer: Use a thoroughly dried, Argon-flushed glass syringe equipped with a stainless steel needle to pierce the septum of the reagent bottle.

  • Extraction: Withdraw the calculated volume of the clear, colourless liquid slowly to prevent cavitation and aerosolization.

  • Dispensing: Inject the amine into the sealed, inert-flushed reaction vessel.

  • Decontamination: Immediately quench the contaminated syringe and needle in a designated beaker containing a mildly acidic solution (e.g., 5% acetic acid) to neutralize residual amine before washing[2].

Protocol B: Emergency Spill Response Workflow

If a rupture or spill of this Class 8 corrosive occurs, follow this strictly validated timeline to prevent inhalation toxicity and tissue damage.

EmergencySpill Start Liquid Spill Detected (UN 2735 Liquid) Isolate Isolate Area & Maximize Fume Hood Exhaust Start->Isolate Immediate Action DonPPE Don Upgraded PPE (ABEK Cartridge, Heavy Nitrile) Isolate->DonPPE Before Intervention Neutralize Cover Spill with Absorbent (Sand / Vermiculite) DonPPE->Neutralize Suppress Vapors Collect Sweep Residue into Polyethylene Container Neutralize->Collect Mechanical Removal Dispose Label as Hazardous Class 8 Waste (Do NOT flush down drains) Collect->Dispose Regulatory Compliance

Validated step-by-step containment and disposal protocol for UN 2735 liquid spills.

Waste Management & Disposal Plans

Improper disposal of fluorinated benzylamines can trigger severe exothermic reactions with incompatibles[2].

  • Segregation: Collect all 2-(Difluoromethoxy)benzylamine waste in properly labeled, heavy-duty High-Density Polyethylene (HDPE) containers. Never use metal containers, as aqueous amines can corrode metals.

  • Incompatibilities: Ensure the waste container is strictly segregated from strong oxidizing agents and concentrated acids to prevent violent thermal reactions[2].

  • Final Disposal: Consign waste to a certified hazardous waste contractor authorized to handle UN 2735 (Amines, liquid, corrosive, n.o.s.) via chemical incineration equipped with an afterburner and scrubber to capture resulting nitrogen oxides (NOx) and hydrofluoric acid (HF) emissions[2],[5].

References

  • National Center for Biotechnology Information (PubChem). Benzylamine Compound Summary (CID 7504). Retrieved from[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.